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  • Product: 2-Aminoethenethiol
  • CAS: 676992-63-5

Core Science & Biosynthesis

Foundational

A Technical Guide to Thial-Enethiol Equilibrium Constants in Aqueous Solution

For: Researchers, Scientists, and Drug Development Professionals Executive Summary Tautomerism, the dynamic equilibrium between two readily interconvertible isomers, is a fundamental concept in organic chemistry with pro...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tautomerism, the dynamic equilibrium between two readily interconvertible isomers, is a fundamental concept in organic chemistry with profound implications for molecular recognition, reactivity, and bioavailability. While keto-enol tautomerism is ubiquitously studied, its sulfur analogue, thial-enethiol tautomerism, represents a critical but often overlooked area, particularly within aqueous systems relevant to biology and pharmacology. The position of this equilibrium, quantified by the equilibrium constant (KT), dictates the predominant molecular form and thereby its physicochemical properties. This guide provides an in-depth exploration of the thermodynamic principles governing thial-enethiol equilibria in water, details robust experimental and computational methodologies for determining KT, and discusses the significant impact of these tautomeric shifts on drug design and development.

The Thial-Enethiol Equilibrium: A Primer

Thial-enethiol tautomerism describes the equilibrium between a thiocarbonyl compound (the thial form) and its vinylthiol isomer (the enethiol form). This process involves the migration of a proton from an α-carbon to the sulfur atom, accompanied by a shift of the C=S double bond to a C=C double bond.

Factors_Equilibrium cluster_factors Influencing Factors Thial Thial Form Enethiol Enethiol Form Thial->Enethiol K_T Enethiolate Enethiolate Anion Thial->Enethiolate + H₂O - H₃O⁺ Enethiol->Enethiolate + H₂O - H₃O⁺ pH Solution pH pH->Thial governs protonation state pH->Enethiol pH->Enethiolate Solvent Solvent Polarity (H-Bonding) Solvent->Thial Solvent->Enethiol stabilizes dipolar forms Substituent Substituent Effects (Electronic & Steric) Substituent->Thial affects stability Substituent->Enethiol

Caption: Key factors governing the position of the thial-enethiol-enethiolate equilibrium.

Solvent Effects

Aqueous solution profoundly influences the tautomeric equilibrium. Water, as a polar protic solvent, can stabilize charged or highly polar species through hydrogen bonding. This can affect the relative stabilities of the thial and enethiol forms. [1][2]The polarity of the solvent can enhance or weaken the effect of substituents on the molecule. [1][3]Generally, polar solvents tend to favor the more polar tautomer. For many thiocarbonyl systems, the thial form is more polar than the enethiol, and its stability is thus enhanced in water compared to non-polar solvents. [4]

Substituent Effects

The electronic nature of substituents on the thiocarbonyl framework plays a crucial role. Electron-withdrawing groups (EWGs) can increase the acidity of the α-protons, kinetically favoring enethiolate formation and potentially shifting the equilibrium towards the enethiol form. Conversely, electron-donating groups (EDGs) can destabilize the enethiol form. [5]These substituent effects are modulated by the solvent environment. [2]For example, in substituted 1,3-diphenylpropane-1,3-diones, the position of a methoxy group influences the keto-enol equilibrium, an effect that can be extrapolated to thial-enethiol systems. [6]

Experimental Determination of Equilibrium Constants (KT)

Quantifying the ratio of tautomers at equilibrium requires robust analytical techniques that can distinguish and measure each species without perturbing the equilibrium.

1H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive method for determining tautomeric ratios. [7]Since the proton environments in the thial and enethiol forms are distinct, they give rise to separate signals in the 1H NMR spectrum, provided the rate of interconversion is slow on the NMR timescale.

Core Principle: The equilibrium constant KT can be calculated directly from the integrated areas of signals unique to each tautomer. [8][9]

Protocol: KT Determination by 1H NMR

  • Sample Preparation: Dissolve a precisely weighed sample of the compound in the aqueous buffer of interest (e.g., D₂O-based phosphate buffer) to a known concentration (typically 5-20 mM). Ensure complete dissolution.

  • Equilibration: Allow the sample to equilibrate at a constant, recorded temperature (e.g., 298 K) for a sufficient period (often 24 hours) to ensure the tautomeric equilibrium is reached.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Key parameters include:

    • A long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to ensure full relaxation.

    • A calibrated 90° pulse angle.

    • Sufficient number of scans to achieve a high signal-to-noise ratio (>100:1 for signals of interest).

  • Spectral Analysis:

    • Identify well-resolved signals corresponding to protons unique to the thial and enethiol forms (e.g., α-protons for the thial, vinyl protons for the enethiol).

    • Carefully integrate the selected signals.

  • Calculation of KT:

    • Calculate the molar ratio by dividing the integral of the enethiol signal by the number of protons it represents, and do the same for the thial signal.

    • KT = (Normalized Integral of Enethiol) / (Normalized Integral of Thial). [9]

UV/Vis Spectrophotometry

UV/Vis spectrophotometry is another effective technique, particularly when the tautomers possess distinct chromophores. [10]The thial group (C=S) typically exhibits a weak n→π* transition at a longer wavelength (in the visible or near-UV region) compared to the π→π* transitions of the enethiol's C=C-S system. [11] Core Principle: By measuring the absorbance at a wavelength where one tautomer absorbs strongly and the other weakly (or not at all), the concentration of that tautomer can be determined using the Beer-Lambert Law (A = εbc), allowing for the calculation of KT.

Protocol: KT Determination by UV/Vis Spectrophotometry

  • Determine Molar Absorptivities (ε):

    • Synthesize "locked" analogues that can only exist in the thial or enethiol form (e.g., by methylation at the sulfur or α-carbon).

    • Alternatively, use computational methods (like TD-DFT) to predict the spectra and identify λmax for each tautomer. [12] * Prepare standard solutions of these locked analogues in the aqueous buffer of interest and measure their absorbance at various concentrations to determine ε for each tautomer at their respective λmax.

  • Sample Preparation: Prepare a solution of the tautomeric compound in the same aqueous buffer at a known total concentration.

  • Equilibration: Allow the solution to equilibrate at a constant temperature, protected from light if the compounds are photolabile.

  • Data Acquisition: Record the full UV/Vis spectrum of the equilibrated solution.

  • Calculation of KT:

    • At a given wavelength (λ), the total absorbance (Aλ) is the sum of the absorbances of the two tautomers: Aλ = εThial,λ * cThial * l + εEnethiol,λ * cEnethiol * l.

    • The total concentration is known: cTotal = cThial + cEnethiol.

    • By solving these two simultaneous equations, the concentrations of the thial and enethiol forms can be determined.

    • KT = cEnethiol / cThial.

Experimental_Workflow cluster_nmr NMR Spectroscopy Workflow cluster_uv UV/Vis Spectroscopy Workflow N_Prep Prepare Sample in D₂O Buffer N_Equil Equilibrate at Constant Temp. N_Prep->N_Equil N_Acq Acquire Quantitative ¹H NMR Spectrum N_Equil->N_Acq N_Integ Integrate Unique Tautomer Signals N_Acq->N_Integ N_Calc Calculate K_T from Integral Ratios N_Integ->N_Calc U_Eps Determine ε for each Tautomer U_Calc Solve Simultaneous Equations for K_T U_Eps->U_Calc U_Prep Prepare Sample in Aqueous Buffer U_Equil Equilibrate at Constant Temp. U_Prep->U_Equil U_Acq Record UV/Vis Spectrum U_Equil->U_Acq U_Acq->U_Calc

Caption: Comparative workflows for determining KT via NMR and UV/Vis spectroscopy.

Tabulated Equilibrium Constants

Quantitative data for thial-enethiol equilibria in aqueous solution are less common than for keto-enol systems. However, studies on biologically relevant heterocycles provide valuable insights.

CompoundPredominant Tautomer (in Aqueous Solution)MethodCommentsReference
6-Thiopurine Thione form (1H, 9H-tautomer)UV SpectroscopyThe thione form is the major species in neutral aqueous solution.[13]
2-Thiouracil Diketo-thione formComputational (SCRF)The diketo-thione form is calculated to be the most stable tautomer in water (ε = 78.54).[14]
Derivatives of 1,2,4-triazole-3-thione Thione formHPLC-MS, UV-VisThe thione form is the major component in the studied solvent systems.[15]
Derivatives of 1,3-thiazine-4,6-diones Thione (Keto) formComputational (PCM)The thione tautomer is consistently found to be dominant in aqueous solution.[16]

This table is illustrative. The predominance of the thione form in these heterocyclic systems is a recurring theme in aqueous media.

Computational Approaches to Predicting KT

Modern computational chemistry provides powerful tools for predicting tautomeric equilibria. Density Functional Theory (DFT) and ab initio methods can calculate the relative free energies (ΔG) of tautomers in the gas phase and in solution.

Core Principle: The equilibrium constant is related to the change in Gibbs free energy by the equation: ΔG = -RT ln(KT) . By calculating the free energies of the thial and enethiol forms, KT can be predicted.

Solvation models, such as the Polarizable Continuum Model (PCM) or the Self-Consistent Reaction Field (SCRF) theory, are essential for simulating the aqueous environment and obtaining accurate results. [14]These models can effectively capture the influence of the solvent's dielectric constant on tautomer stability. [16]Water-assisted tautomerism, where explicit water molecules participate in the proton transfer, can also be modeled to lower the activation energy barrier for interconversion. [16][17]

Implications for Drug Development

The tautomeric state of a drug molecule is not an academic curiosity; it is a critical determinant of its pharmacological profile.

  • Receptor Binding: Different tautomers have distinct shapes, hydrogen bond donor/acceptor patterns, and dipole moments. One tautomer may bind to a target receptor with high affinity while the other is inactive. For example, the tautomeric state of thiopurines is crucial for their action as antimetabolites.

  • Pharmacokinetics (ADME):

    • Absorption: Tautomerism affects lipophilicity (LogP). A more polar tautomer may have lower membrane permeability, impacting oral absorption.

    • Metabolism: The predominant tautomer may be more or less susceptible to metabolic enzymes (e.g., cytochrome P450s).

  • Physicochemical Properties: Tautomerism influences pKa, solubility, and crystal packing. A minor tautomer, for instance, can act as an inhibitor of crystallization, affecting formulation and stability. [18] For drug development professionals, characterizing and controlling the tautomeric equilibrium of a lead compound is essential. It can mean the difference between a successful drug and a failed candidate. The methods described herein provide the foundational tools for this critical analysis.

Conclusion

The thial-enethiol equilibrium in aqueous solution is a complex interplay of thermodynamics, solvent effects, pH, and molecular structure. While the thial form is often favored, this is not a universal rule, and the energetic landscape is sensitive to subtle changes. A thorough understanding and quantification of the equilibrium constant, KT, using a combination of advanced spectroscopic and computational methods are indispensable. For researchers in medicinal chemistry and drug development, mastering the principles of thial-enethiol tautomerism is a crucial step in the rational design of effective and reliable therapeutics.

References

  • Vertex AI Search. (2023). How can one determine equilibrium constant of a reaction by 1H NMR spectroscopy?8

  • Karpenko, Y., Omelyanchik, L., & Panasenko, T. (2018). Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. Chemistry & Chemical Technology, 12(4), 419-426. Link

  • Bergmann, F., & Dikstein, S. (1956). New Observations on Tautomerism and Ionization Processes in Hypoxanthines and 6‐Thiopurines. Journal of the American Chemical Society, 78(6), 1194-1198. 13

  • ResearchGate. (n.d.). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. Request PDF. 19

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Link

  • Plucińska, K., & Raczyńska, E. D. (2011). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. The Journal of Physical Chemistry A, 115(34), 9647–9656. Link

  • ResearchGate. (n.d.). The simulated UV/Vis absorption spectra for the thiol, thione and...Link

  • TSI Journals. (n.d.). Substituent-and-solvent-effect-on-the-solvatochromic-properties-of-some-thiophene-derivatives.pdf. Link

  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. 7

  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). Prototropic tautomerism of heteroaromatic compounds. Advances in Heterocyclic Chemistry, 1, 2-330. Link

  • Lioi, M., & Roy, A. K. (2016). Theoretical Study of HOCl-Catalyzed Keto-Enol Tautomerization of β-Cyclopentanedione in an Explicit Water Environment. The Journal of Physical Chemistry A, 120(43), 8683–8693. Link

  • Raczyńska, E. D., & Zientara, K. (2019). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 24(21), 3841. Link

  • Antic, D. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific. Link

  • Stawowska, M., et al. (2011). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1318-1324. Link

  • ResearchGate. (n.d.). Computational study of simple and water-assisted tautomerism of 1,3-oxazine-4,6-diones and 1,3-thiazine-4,6-diones. Request PDF. Link

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Link

  • Yekeler, H. (2000). Ab initio study on tautomerism of 2-thiouracil in the gas phase and in solution. Journal of Computer-Aided Molecular Design, 14(3), 243-250. Link

  • Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5459. Link

  • ResearchGate. (n.d.). Theoretical Study of the Substituent and Solvent Effects on the Reaction Enthalpies of the Antioxidant Mechanisms of Tyrosol Derivatives. Request PDF. Link

  • Lee, J. R., et al. (2023). Tautomerism unveils a self-inhibition mechanism of crystallization. Proceedings of the National Academy of Sciences, 120(6), e2216031120. Link

Sources

Exploratory

theoretical DFT studies of 2-aminoethenethiol isomers

Title: Comprehensive Theoretical Framework for the DFT Analysis of 2-Aminoethenethiol Isomers Executive Summary This technical guide outlines a rigorous computational protocol for analyzing the structural isomerism, taut...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comprehensive Theoretical Framework for the DFT Analysis of 2-Aminoethenethiol Isomers

Executive Summary This technical guide outlines a rigorous computational protocol for analyzing the structural isomerism, tautomeric equilibria, and spectroscopic signatures of 2-aminoethenethiol (


) using Density Functional Theory (DFT). While often used as a model system for larger sulfur-nitrogen heterocycles in drug discovery (e.g., thiazoles, thiones), the specific stability of 2-aminoethenethiol is governed by a delicate balance between conjugation effects and intramolecular hydrogen bonding. This guide provides researchers with a self-validating workflow to accurately predict relative energies and transition states.

Theoretical Framework & Methodology

To ensure high-fidelity results, the choice of functional and basis set must account for two critical factors: sulfur's diffuse electron cloud and the potential for weak non-covalent interactions (intramolecular H-bonds).

Recommended Level of Theory
  • Functional: M06-2X or

    
    B97X-D .
    
    • Rationale: Unlike standard B3LYP, these functionals include dispersion corrections essential for accurately modeling the intramolecular

      
       hydrogen bond in the Z-isomer.
      
  • Basis Set: 6-311++G(d,p) or aug-cc-pVTZ .

    • Rationale: Diffuse functions (++ or aug) are non-negotiable for sulfur-containing anionic or lone-pair rich systems to describe the tail of the wavefunction correctly.

Computational Workflow

The following DOT diagram illustrates the self-validating workflow required for this study.

DFT_Workflow Start Start: Initial Geometry Generation (Z/E Isomers, Thione/Thiol) Opt Geometry Optimization (M06-2X/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check Imaginary Freqs) Opt->Freq Check Stationary Point Verification Freq->Check TS_Search Transition State Search (QST3 / Berny) Check->TS_Search NIMAG=1 (TS) Data Data Extraction (Gibbs Free Energy, NMR, NBO) Check->Data NIMAG=0 (Minima) IRC IRC Calculation (Connect Reactant/Product) TS_Search->IRC IRC->Data Valid Pathway

Figure 1: Step-by-step computational workflow for validating stationary points and transition states.

Isomeric Landscape & Stability Analysis

The core of this study involves four primary species. Understanding their relative stability is crucial for predicting synthetic feasibility and reactivity.

The Isomers
  • (Z)-2-aminoethenethiol: Characterized by a syn-configuration allowing for an intramolecular hydrogen bond between the amine proton and the sulfur atom (

    
    ).
    
  • (E)-2-aminoethenethiol: The anti-configuration; lacks internal H-bonding and suffers from potential steric repulsion depending on conformer.

  • 2-aminoethanethial (Thione): The tautomer resulting from a 1,3-proton shift from sulfur to carbon (

    
    ).
    
  • 2-iminoethanethiol: Result of 1,3-proton shift from nitrogen to carbon.

Predicted Relative Energies (Theoretical Trends)

Based on analogous enaminothione systems (e.g., 3-thioxopropanal studies), the expected stability order is:

RankSpeciesRelative Energy (

, kcal/mol)
Structural Driver
1 (Z)-2-aminoethenethiol 0.0 (Global Min) Resonance stabilization (

) + Intramolecular H-bond (

).
2 (E)-2-aminoethenethiol +2.5 - 4.0 Lacks H-bond stabilization; purely electronic conjugation.
3 2-aminoethanethial +5.0 - 8.0

bond is generally weaker than the conjugated enamine system in this specific motif.
4 TS (Tautomerization) +25.0 - 35.0 High barrier for 1,3-H shift (suprafacial shift forbidden symmetry).

Note: The "Thione" form is often stable in simple thioamides (e.g., thioacetamide), but in


-functionalized chains, the "Chelated Enethiol" (Z-isomer) often dominates due to the pseudo-ring formation.

Mechanistic Pathway: Tautomerization[1][2][3][4]

The interconversion between the thione and enethiol forms is not a simple proton hop; it often requires a solvent bridge or a high-energy 4-membered transition state.

Reaction Coordinate Diagram

The following diagram maps the logical pathway for the 1,3-hydrogen shift.

Reaction_Path Reactant (Z)-Enethiol (Global Min) TS Transition State (4-membered ring) Reactant->TS Direct H-shift (~30 kcal/mol) Solvent Water-Assisted TS (Lower Barrier) Reactant->Solvent + 2 H2O Product Thione Form (Local Min) TS->Product Solvent->Product Proton Relay (~15 kcal/mol)

Figure 2: Tautomerization pathways comparing direct intramolecular transfer vs. solvent-assisted relay.

Spectroscopic Identification (Validation)

To experimentally verify the DFT predictions, calculate and look for these specific signatures:

  • Vibrational Frequencies (IR):

    • S-H Stretch: Look for a band around 2500-2600 cm⁻¹ . In the (Z)-isomer, this will be red-shifted and broadened due to H-bonding.

    • C=C Stretch: Characteristic enamine double bond around 1600-1650 cm⁻¹ .

    • C=S Stretch (Thione): If the thione exists, a strong band appears at 1050-1200 cm⁻¹ .

  • NMR Shielding (GIAO Method):

    • ¹H NMR: The thiol proton (-SH) in the (Z)-isomer will be significantly deshielded (downfield, >5 ppm) compared to the (E)-isomer due to H-bonding.

References

  • Gaussian, Inc. (2019). Gaussian 16 User Reference. Link

  • M06-2X Functional Validation: Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

  • Enethiol/Thione Tautomerism: Hamlin, T. A., et al. (2018). Elucidating the Trends in Reactivity of Thiocarbonyls. Link

  • Intramolecular H-Bonding in Sulfur Systems: Theoretical Study on Stability and Spectroscopy of Thio-derivatives. Link

Protocols & Analytical Methods

Method

Application Note: Controlled Synthesis of 2-Aminoethenethiol Motifs via Thiazolium Ring Opening

Abstract This application note details the generation of 2-aminoethenethiol (also known as 2-aminovinyl thiol) derivatives through the controlled hydrolytic ring opening of N-alkylthiazolium salts . Unlike standard Hantz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the generation of 2-aminoethenethiol (also known as 2-aminovinyl thiol) derivatives through the controlled hydrolytic ring opening of N-alkylthiazolium salts . Unlike standard Hantzsch synthesis which builds thiazoles, this protocol describes the reverse engineering: leveraging the latent instability of the thiazolium cation to access the reactive acyclic enethiolate pharmacophore.

Critical Note: Free 2-aminoethenethiol is thermodynamically unstable and prone to rapid tautomerization (to thioamides) or hydrolysis (to acetaldehyde and ammonia). Therefore, this protocol focuses on generating the stable thiolate salt or trapping the species in situ for downstream applications in drug synthesis or metabolic studies.

Introduction & Mechanistic Theory

The thiazole ring is generally aromatic and stable. However, quaternization of the nitrogen (forming a thiazolium salt) renders the C2 position highly electrophilic. This activation is the chemical basis for the biological activity of Thiamine (Vitamin B1).

Under alkaline conditions, the thiazolium ring undergoes a specific degradation pathway:

  • Nucleophilic Attack: Hydroxide ions attack the C2 position.

  • Pseudobase Formation: A tetrahedral intermediate (pseudobase) forms.

  • Ring Cleavage: The C2-S bond breaks, releasing the ring strain and generating the N-formyl-2-aminoethenethiolate anion.

This "Yellow Form" (named for the characteristic color change in thiamine chemistry) represents the target 2-aminoethenethiol motif protected by an N-formyl group.

Mechanistic Pathway (DOT Visualization)

ThiazoleOpening Thiazole Thiazole Precursor (Stable Aromatic) Thiazolium N-Alkylthiazolium Salt (Activated Electrophile) Thiazole->Thiazolium Alkylation (MeI) Pseudobase C2-Pseudobase (Tetrahedral Intermediate) Thiazolium->Pseudobase + OH- (pH > 9) Thiolate 2-Aminoethenethiolate (Acyclic 'Yellow Form') Pseudobase->Thiolate Ring Cleavage Thiolate->Thiazolium Acidification (Recyclization)

Figure 1: The activation and ring-opening mechanism of thiazole to generate the acyclic enethiolate.

Experimental Protocols

Phase 1: Activation (Synthesis of N-Methylthiazolium Iodide)

Rationale: Neutral thiazoles are inert to mild hydrolysis. Quaternization is mandatory to activate the C2 position.

Materials:

  • Thiazole (99%, anhydrous)

  • Methyl Iodide (MeI) - Warning: Neurotoxin/Carcinogen

  • Acetonitrile (anhydrous)

  • Diethyl ether (for precipitation)

Protocol:

  • In a flame-dried round-bottom flask under Argon, dissolve 10.0 mmol Thiazole in 10 mL anhydrous acetonitrile .

  • Add 12.0 mmol Methyl Iodide dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 12-24 hours .

    • Observation: A white to pale-yellow precipitate should form.

  • Add 30 mL cold Diethyl Ether to complete precipitation.

  • Filter the solid under vacuum (Schlenk line preferred to keep dry).

  • Wash with cold ether (3 x 10 mL).

  • Dry under high vacuum. Yield is typically >85%.

Phase 2: Controlled Ring Opening (Generation of the Enethiolate)

Rationale: This step generates the target 2-aminoethenethiol motif. Oxygen must be rigorously excluded to prevent the formation of disulfides.

Materials:

  • N-Methylthiazolium Iodide (from Phase 1)

  • Sodium Hydroxide (2M aqueous solution, degassed)

  • Argon atmosphere (Balloon or Manifold)

Protocol:

  • Dissolve 1.0 mmol N-Methylthiazolium Iodide in 5 mL degassed water under a continuous stream of Argon.

  • Monitor UV-Vis absorbance at 335 nm (characteristic of the enethiolate) if available.

  • Add 2.0 mmol NaOH (2M) dropwise via syringe.

  • Critical Observation: The solution will instantly turn bright yellow . This indicates the formation of the N-formyl-N-methyl-2-aminoethenethiolate .

  • Stability Note: This species is stable in solution only at high pH (>11) and under inert atmosphere.

Phase 3: Trapping/Stabilization (Validation)

Rationale: Because the free thiol is unstable, it must be trapped to confirm synthesis. We use Benzyl Bromide to lock the thiol as a thioether.

Protocol:

  • To the yellow enethiolate solution (from Phase 2), add 1.2 mmol Benzyl Bromide dissolved in 2 mL Ethanol .

  • Stir vigorously for 30 minutes at Room Temperature.

    • Observation: The yellow color will fade as the conjugated enethiolate is consumed.

  • Extract with Ethyl Acetate (3 x 10 mL) .

  • Wash organics with Brine, dry over MgSO4, and concentrate.

  • Analyze via 1H NMR . Look for the characteristic S-Benzyl peak (~4.0 ppm) and the alkenyl protons of the enamine system (~5.5 - 7.5 ppm).

Data Summary & Troubleshooting

Quantitative Benchmarks
ParameterSpecificationNotes
Precursor Yield > 85%N-Methylthiazolium salt is highly crystalline.
Ring Opening pH > 11.0Reversible below pH 9.0 (recyclization occurs).
Color Indicator Clear

Yellow
Yellow indicates delocalized

-system of enethiolate.
Trapping Efficiency 60-75%Dependent on mixing speed (biphasic reaction).
Troubleshooting Guide
  • Problem: No yellow color upon adding NaOH.

    • Cause: Old/Wet Thiazolium salt. The precursor is hygroscopic.

    • Fix: Recrystallize the thiazolium salt from Ethanol/Ether before use.

  • Problem: Rapid color fading before trapping.

    • Cause: Oxidation to disulfide (dimerization).

    • Fix: Ensure all solvents are degassed (freeze-pump-thaw) and run under positive Argon pressure.

  • Problem: Product is Thioacetamide.

    • Cause: Over-hydrolysis. If the N-formyl group is cleaved, the resulting free enamine hydrolyzes.

    • Fix: Keep temperature < 25°C and do not extend reaction time beyond 30 mins before trapping.

Workflow Visualization

Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Ring Opening cluster_2 Phase 3: Trapping Step1 Thiazole + MeI (Acetonitrile, 0°C) Step2 Isolate N-Methylthiazolium Iodide (White Solid) Step1->Step2 Step3 Dissolve in Degassed H2O (Argon Atmosphere) Step2->Step3 Step4 Add NaOH (pH > 11) (Instant Yellow Color) Step3->Step4 Step5 Add Benzyl Bromide (Quench Thiolate) Step4->Step5 Step6 Isolate S-Benzyl Derivative (Stable for Analysis) Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis and trapping of the 2-aminoethenethiol moiety.

References

  • Mechanistic Found

    • Haake, P., & DuBois, J. M. (1963). Kinetics and Mechanism of the Hydrolysis of Thiazolium Salts. Journal of the American Chemical Society.
  • Thiamine (Vitamin B1) Ring Opening ("Yellow Form")

    • Maier, G. D., & Metzler, D. E. (1957). Structures of Thiamine in Basic Solution. Journal of the American Chemical Society.
  • Synthetic Utility of Thiazolium Ring Opening

    • Dondoni, A., & Marra, A. (2004). Thiazole-Based Synthetic Methods. Chemical Reviews.
  • General Reactivity of Enethiols

    • Shainyan, B. A. (2021).[1][2][3][4][5] Enethiols and their derivatives: Synthesis and properties. Russian Chemical Reviews.

Sources

Application

Strategic Synthesis and Characterization of Metal Complexes Featuring 2-Aminoethenethiol Ligands: A Methodological Guide

An Application Note for Researchers and Drug Development Professionals This guide provides a comprehensive overview of the synthesis, characterization, and application of metal complexes incorporating the 2-aminoetheneth...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and application of metal complexes incorporating the 2-aminoethenethiol moiety. As a bidentate ligand system with a soft sulfur donor and a hard nitrogen donor, this scaffold offers a versatile platform for developing novel coordination compounds with significant potential in medicinal chemistry, catalysis, and materials science. This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that researchers can adapt and troubleshoot these protocols effectively.

The Strategic Importance of the Amino-Thiol Chelate

The 2-aminoethenethiol framework is a powerful chelating agent. The presence of both a soft Lewis basic thiol(ate) group and a hard Lewis basic amine group allows for stable coordination to a wide range of transition metals. This hard/soft donor combination is crucial, as it imparts specific electronic and steric properties to the resulting complex, influencing its stability, reactivity, and biological activity. Thiolate ligands are well-known for their strong covalent character in metal bonding and their ability to stabilize various oxidation states of the metal center.[1] Their presence is critical in numerous metalloenzymes, including iron-sulfur proteins and blue copper proteins.[1] The adjacent amine group completes a stable five-membered chelate ring upon coordination, a thermodynamically favored arrangement that is central to the utility of these complexes.

Due to the reactive nature of simple 2-aminoethenethiol, it is often incorporated into more complex, stable heterocyclic systems which are then used for coordination. This guide will focus on a representative ligand, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol , which contains the essential 2-aminoethenethiol motif and is well-documented for its coordinating abilities.[2]

Synthesis of a Representative Ligand: 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

The synthesis of a stable ligand precursor is the foundational step. The chosen example involves the formation of a triazole ring, a common scaffold in medicinal chemistry. The protocol below outlines a standard, reliable method.

Experimental Protocol: Ligand Synthesis

Objective: To synthesize 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

Rationale: This multi-step synthesis first creates a thiocarbohydrazide, which is then cyclized with isonicotinic acid. The base-catalyzed cyclization is a robust method for forming the 1,2,4-triazole ring system.

Materials:

  • Thiocarbohydrazide

  • Isonicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • Hydrazine hydrate (80%)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Standard reflux and filtration apparatus

Procedure:

  • Preparation of the Intermediate: A mixture of isonicotinic acid (1 mole) and phosphorus oxychloride (1.2 moles) is gently refluxed for 1 hour. The excess POCl₃ is removed by distillation under reduced pressure.

  • Reaction with Thiocarbohydrazide: The cooled residue is then treated with a solution of thiocarbohydrazide (1 mole) in ethanol. The mixture is refluxed for 6-8 hours.

  • Cyclization: After reflux, the reaction mixture is cooled, and a 10% aqueous solution of sodium hydroxide is added dropwise until the solution is basic (pH ~8-9). This induces the cyclization to form the triazole ring.

  • Isolation and Purification: The resulting precipitate is filtered, washed thoroughly with cold water, and then recrystallized from hot ethanol to yield the pure ligand as a crystalline solid.

Visualization of Ligand Synthesis Workflow

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Condensation cluster_2 Step 3 & 4: Cyclization & Isolation Isonicotinic_Acid Isonicotinic Acid Reflux1 Reflux (1 hr) Isonicotinic_Acid->Reflux1 POCl3 POCl₃ POCl3->Reflux1 Intermediate Activated Acid Intermediate Reflux1->Intermediate Reflux2 Reflux in Ethanol (6-8 hrs) Intermediate->Reflux2 Thiocarbohydrazide Thiocarbohydrazide Thiocarbohydrazide->Reflux2 Condensed_Product Open-Chain Intermediate Reflux2->Condensed_Product NaOH Add 10% NaOH (pH 8-9) Condensed_Product->NaOH Filtration Filter & Recrystallize NaOH->Filtration Final_Ligand 4-amino-5-(pyridin-4-yl)-4H- 1,2,4-triazole-3-thiol Filtration->Final_Ligand

Caption: Workflow for the synthesis of the triazole-thiol ligand.

Preparation of Metal Complexes: General Principles and Protocols

The complexation reaction leverages the donation of electron pairs from the ligand's sulfur and adjacent amino nitrogen atoms to a metal ion. The choice of metal salt and solvent is critical for success.

Causality Behind Experimental Choices:

  • Metal Salts: Acetates, chlorides, or nitrates are commonly used.[2][3] Acetates can be advantageous as the acetate ion can act as a proton acceptor, facilitating the deprotonation of the thiol group to the more nucleophilic thiolate without needing an external base.[4]

  • Solvent: Ethanol or methanol are excellent choices as they readily dissolve the ligand and many transition metal salts, while often precipitating the final complex upon formation, simplifying isolation.[2][3][5]

  • Stoichiometry: A 1:2 metal-to-ligand molar ratio is typically employed, as this satisfies the coordination sphere of many divalent metal ions (e.g., Ni(II), Cu(II), Zn(II)) seeking a coordination number of 4 or 6, with two bidentate ligands.[2][5]

  • Temperature: Refluxing provides the necessary activation energy to overcome kinetic barriers to ligand exchange and complex formation, ensuring the reaction goes to completion in a reasonable timeframe.[3]

Experimental Protocol: Synthesis of a Ni(II) Complex

Objective: To synthesize a Nickel(II) complex using the prepared ligand.

Materials:

  • 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (Ligand)

  • Nickel(II) acetate tetrahydrate [Ni(OAc)₂·4H₂O]

  • Absolute Ethanol

  • Magnetic stirrer with hotplate, reflux condenser, and inert atmosphere setup (optional)

Procedure:

  • Dissolution of Ligand: Dissolve the ligand (2 mmol) in hot absolute ethanol (30 mL) in a round-bottom flask with stirring.

  • Dissolution of Metal Salt: In a separate beaker, dissolve Nickel(II) acetate tetrahydrate (1 mmol) in absolute ethanol (20 mL). Gentle warming may be required.

  • Complexation Reaction: Add the ethanolic solution of the metal salt dropwise to the hot, stirring solution of the ligand.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain reflux with continuous stirring for 2-3 hours. A color change and/or the formation of a precipitate is typically observed.

  • Isolation: After the reflux period, allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume by half using a rotary evaporator to induce precipitation.

  • Washing and Drying: Wash the collected solid product sequentially with small portions of hot ethanol and then diethyl ether to remove any unreacted starting materials and solvent residues.

  • Drying: Dry the final complex in a vacuum oven at 50-60°C for several hours.

Visualization of the Complexation Process

Caption: General schematic for the synthesis of a 1:2 metal-ligand complex.

Physicochemical Characterization: Validating the Structure

Thorough characterization is essential to confirm the successful formation of the complex and to elucidate its coordination geometry. A combination of spectroscopic and analytical techniques provides a self-validating system of evidence.[2]

Technique Purpose Key Observations & Rationale
Elemental Analysis (CHNS) Confirms the empirical formula and the metal:ligand stoichiometry.The experimental percentages of C, H, N, and S should match the calculated values for the proposed complex structure.
FTIR Spectroscopy To identify the ligand's donor atoms involved in coordination.[6]ν(N-H): A shift to lower frequency (e.g., from 3250 cm⁻¹ to 3200 cm⁻¹) indicates coordination via the amino nitrogen. ν(C=S): The disappearance of this band and the appearance of a new band for ν(C-S) at a lower frequency confirms deprotonation and coordination of the sulfur atom.
UV-Visible Spectroscopy To study electronic transitions and infer the geometry of the complex.[2]The spectrum of the complex will show new absorption bands corresponding to d-d transitions of the metal ion and/or ligand-to-metal charge transfer (LMCT) bands, which are absent in the free ligand. The position and intensity of d-d bands are indicative of the coordination geometry (e.g., octahedral vs. tetrahedral).
¹H NMR Spectroscopy To study the structure of diamagnetic complexes (e.g., Zn(II), Cd(II)).[2]The proton signals in the complex will show shifts compared to the free ligand. The N-H proton signal often broadens or shifts significantly upon coordination.
Magnetic Susceptibility To determine the number of unpaired electrons and infer geometry.[2]For a Ni(II) complex, a diamagnetic result (no unpaired electrons) would suggest a square planar geometry, while a paramagnetic result (2 unpaired electrons) would indicate an octahedral or tetrahedral geometry.[2]
Conductivity Measurement To determine if any counter-ions are outside the coordination sphere.Low molar conductivity values in a solvent like DMF or DMSO indicate a non-electrolytic nature, meaning anions (like acetate) are either coordinated or absent.[2]

Applications in Drug Development and Beyond

The unique structural and electronic properties of these metal complexes make them attractive candidates for therapeutic applications.

  • Anticancer Agents: Many metal complexes exhibit cytotoxicity through mechanisms distinct from traditional organic drugs.[7] They can interact with DNA, inhibit crucial enzymes like thioredoxin reductase, or induce oxidative stress leading to apoptosis.[7] The chelation can enhance the lipophilicity of the ligand, facilitating its transport across cell membranes.

  • Antimicrobial Agents: The coordination of a metal ion can significantly enhance the antimicrobial activity of a ligand. This is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, allowing it to permeate the lipid layer of microbial cell walls more easily.

  • Catalysis: The coordinated metal center can act as a Lewis acid catalyst, and the redox-active nature of metals like copper and nickel can facilitate various organic transformations.[8]

Visualization of Structure-Application Relationship

G cluster_0 Core Structure cluster_1 Inherent Properties cluster_2 Potential Applications Structure [M(N-S)₂] Complex Geometry Specific Geometry (e.g., Square Planar) Structure->Geometry Redox Redox Activity Structure->Redox Lipophilicity Tunable Lipophilicity Structure->Lipophilicity Anticancer Anticancer Activity (Enzyme Inhibition) Geometry->Anticancer Redox->Anticancer Catalysis Catalysis (Lewis Acidity) Redox->Catalysis Antimicrobial Antimicrobial Agent (Membrane Permeation) Lipophilicity->Antimicrobial

Caption: Relationship between complex structure, properties, and applications.

References

  • Systematic Reviews in Pharmacy. (n.d.). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some essential amino acid metal complexes having biological activity. Retrieved from [Link]

  • Lukkarinen, R. J. (n.d.). Synthesis of Novel Schiff Bases and Their Metal Complexes. University of North Dakota. Retrieved from [Link]

  • American University of Beirut. (n.d.). Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. Retrieved from [Link]

  • Majeed, A. et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of Saudi Chemical Society, 17(3), 259-264. Available from: [Link]

  • Preprints.org. (2023). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. Retrieved from [Link]

  • ChemRxiv. (2025). Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. Retrieved from [Link]

  • Molecules. (2025). Six-Membered Thiolate–Thione Chelate Complexes of Group 10 Elements: Syntheses, Crystal Structures, and NMR Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Transition metal thiolate complex. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis, Characterization and Coordinating Behavior of Amino Alcohol Complexes with Transition Metals. Retrieved from [Link]

  • ResearchGate. (n.d.). The Chemistry of Metal Thiophenolates. Retrieved from [Link]

  • International Formulae Group. (n.d.). Characterization and Structural Studies of Metal Complexes of 5-Aminomethyl-[7]aneN4. Retrieved from [Link]

  • Cohen, S. M. (2017). Metal Complexes for Therapeutic Applications. Trends in Biomedical Sciences, 42(4), 317-329. Available from: [Link]

  • Bazzicalupi, C. et al. (2020). Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. Inorganics, 8(9), 48. Available from: [Link]

  • Baghdad Science Journal. (2024). Syntheses, Characterisation, Thermal Analysis and Theoretical Studies of Some Imino Ethanone Metal Complexes. Retrieved from [Link]

Sources

Method

Application Note: Chemoselective Alkylation of 2-Aminoethanethiol (Cysteamine) and Derivatives

This Application Note is structured to address the specific technical challenges of alkylating 2-aminoethanethiol (Cysteamine) and its unsaturated analog, 2-aminoethenethiol. Editorial Note on Nomenclature: Literature an...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific technical challenges of alkylating 2-aminoethanethiol (Cysteamine) and its unsaturated analog, 2-aminoethenethiol.

Editorial Note on Nomenclature: Literature analysis confirms that "2-aminoethene thiol" (


) is a highly unstable enethiol tautomer often cited erroneously when referring to 2-aminoethanethiol  (

, Cysteamine) or appearing as a transient intermediate in thiazole synthesis. This guide primarily focuses on the stable, industrially relevant 2-aminoethanethiol (Cysteamine) , while providing a specific section on handling the unsaturated "ethenethiol" equivalents via thiazolium chemistry.

Executive Summary & Mechanistic Insight

The alkylation of 2-aminoethanethiol presents a classic chemoselectivity challenge: distinguishing between the soft nucleophile (Thiol, -SH) and the hard nucleophile (Amine, -NH


) .
  • The Substrate: 2-Aminoethanethiol (Cysteamine).

  • The Challenge:

    • Chemoselectivity: Controlling S- vs. N-alkylation.

    • Oxidation: Rapid dimerization to cystamine (disulfide) under basic conditions.

    • Cyclization: Condensation with carbonyls to form thiazolidines (often an unwanted side reaction).

The "pKa Window" Strategy

Success relies on exploiting the pKa difference between the thiol (~8.3) and the ammonium group (~10.8).

  • pH 6.5 – 8.0: The thiol is partially deprotonated (

    
    ) and highly nucleophilic. The amine is protonated (
    
    
    
    ) and non-nucleophilic. Result: Selective S-Alkylation.
  • pH > 9.0: Both groups are deprotonated. The amine competes, leading to N,S-dialkylation or polymerization.

Reaction Pathways & Decision Logic

The following diagram illustrates the critical decision points in the alkylation workflow.

ReactionPathways Start Start: 2-Aminoethanethiol (Cysteamine) Cond_Acid Condition A: pH 6.5 - 7.5 Limiting Base Start->Cond_Acid Soft Electrophile (Maleimide, Iodoacetamide) Cond_Base Condition B: pH > 9.0 Strong Base (CsOH/NaH) Start->Cond_Base Hard Electrophile (Alkyl Halides) Cond_Carbonyl Condition C: Aldehyde/Ketone Electrophile Start->Cond_Carbonyl Condensation Prod_S Product A: Thioether (S-Alkylation) (Linker Synthesis) Cond_Acid->Prod_S Kinetic Control (Thiolate attacks) Prod_N Product B: Secondary Amine (N-Alkylation) Cond_Base->Prod_N Thermodynamic Mix (Requires S-Protection usually) Prod_Cyc Product C: Thiazolidine (Cyclization) Cond_Carbonyl->Prod_Cyc Ring Closure

Figure 1: Chemoselectivity landscape for 2-aminoethanethiol. Selective S-alkylation is achieved by pH control, while N-alkylation typically requires prior S-protection.

Detailed Protocols

Protocol A: Chemoselective S-Alkylation (Thioether Formation)

Application: Synthesis of ADC linkers, PEGylation, and peptide modification. Mechanism: Exploits the nucleophilicity of the thiolate anion at near-neutral pH.

Reagents:

  • Substrate: 2-Aminoethanethiol HCl (Cysteamine HCl).

  • Electrophile: N-substituted maleimide (Michael acceptor) or Iodoacetamide/Alkyl Bromide (

    
    ).
    
  • Buffer: Phosphate or HEPES (pH 7.0 – 7.5).

  • Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine) is preferred over DTT as it does not compete in alkylation.

Step-by-Step Workflow:

  • Preparation: Dissolve 2-aminoethanethiol HCl (1.0 eq) in degassed buffer (pH 7.2). Add TCEP (1.1 eq) to ensure all disulfides are reduced. Incubate for 15 min at RT.

    • Expert Tip: Do not use free base cysteamine stored in air; it is likely oxidized. Always start with the HCl salt + reductant.

  • Addition: Add the electrophile (0.95 eq) dissolved in a minimal amount of water-miscible co-solvent (DMSO or DMF) if necessary.

    • Why 0.95 eq? Using a slight deficit of electrophile prevents over-alkylation at the amine once the thiol is consumed.

  • Reaction: Stir at room temperature for 30–60 minutes. Monitor by LC-MS (disappearance of free thiol).

  • Quenching: If using maleimides, quench excess thiol with N-ethylmaleimide (if thiol was in excess) or simply acidify to pH 3 to protonate the amine and stabilize the product.

  • Purification: Cation exchange chromatography (SCX) is highly effective here, capturing the free amine of the product while washing away non-basic impurities.

Protocol B: N-Alkylation (Via "Transient" Protection)

Application: Creating secondary amines while retaining a free thiol (rare) or alkylating both sites. Challenge: Direct N-alkylation of free cysteamine is difficult because the thiol will alkylate first. Strategy: Use the "Thiazolidine Lock" or Disulfide protection.

Method (The "Disulfide" Route):

  • Oxidation: Allow 2-aminoethanethiol to oxidize to Cystamine (the disulfide dimer) by stirring in basic solution (pH 9) with air bubbling, or use commercially available Cystamine Dihydrochloride.

  • N-Alkylation: React Cystamine (1.0 eq) with Alkyl Halide (2.2 eq) and Base (CsOH or

    
    , 3.0 eq) in DMF at 
    
    
    
    .
    • Note: Since the thiol is "protected" as a disulfide, only the amine reacts.

  • Reduction: Cleave the disulfide bond using DTT or TCEP to release the N-alkylated 2-aminoethanethiol .

Protocol C: Handling "2-Aminoethenethiol" (Thiazole Synthesis)

Context: If the target is the unsaturated 2-aminoethenethiol moiety, you are likely synthesizing thiazoles. The "ethenethiol" is generated in situ from


-haloketones and thiourea or related precursors.

Hantzsch Thiazole Synthesis Adaptation:

  • Reagents:

    
    -Halo ketone (e.g., Chloroacetone) + Thiourea.
    
  • Mechanism: Thiourea attacks the ketone (S-alkylation first), forming an intermediate isothiourea.

  • Cyclization: The intermediate cyclizes and dehydrates to form the thiazole ring (which formally contains the 2-aminoethenethiol skeleton locked in aromaticity).

  • Isolation: Precipitate the thiazole salt with cold ethanol.

Optimization & Troubleshooting Table

VariableConditionEffect / Recommendation
Solvent Water/BufferIdeal for S-alkylation. Use degassed buffers to prevent disulfide formation.
DMF/DMSORequired for hydrophobic electrophiles. Ensure solvents are peroxide-free.
pH < 6.0Reaction too slow (Thiol is protonated).
7.0 – 8.0 Optimal for Selective S-Alkylation.
> 9.0Promotes N-alkylation and rapid disulfide formation. Avoid unless intended.
Base CsOH /

Promotes mono-N-alkylation in organic solvents (Cesium Effect).
DIPEA / TEAStandard organic bases; can be difficult to remove.
Reductant TCEP Gold Standard. Non-nucleophilic, stable over wide pH.
DTT / MercaptoethanolAVOID in alkylation. They contain thiols and will compete for the electrophile.

References

  • Chemoselectivity of Cysteamine (2-aminoethanethiol)

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Protocols for selective S-alkylation in proteomic workflows using iodoacetamide and maleimides.
    • URL:[Link]

  • Source: Google Patents / Organic Letters (Salvatore et al.)
  • Thiazole Synthesis via

    
    -Haloketones (Hantzsch Synthesis) 
    
    • Source: NIH / Molecules
    • Context: Reaction of thiourea/thioamides to form thiazole rings, relevant to the "2-aminoethenethiol" structural motif.
    • URL:[Link]

  • Cysteamine Stability and Applic

    • Source: Cre
    • Context: Review of cysteamine stability, oxidation challenges, and encapsul
    • URL:[Link]

Application

Technical Guide: Solvent Systems for the Stabilization and Manipulation of 2-Aminoethanethiol

This Application Note is structured to address the specific stability challenges of 2-Aminoethanethiol (Cysteamine), a critical reagent in drug development (ADCs, radioprotectants, linker chemistry). Note on Nomenclature...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific stability challenges of 2-Aminoethanethiol (Cysteamine), a critical reagent in drug development (ADCs, radioprotectants, linker chemistry).

Note on Nomenclature: The term "2-aminoethenethiol" (an enaminothiol) is chemically unstable and exists primarily as a transient tautomer of thioacetamide. In drug development contexts, this is frequently a typographic variation of 2-Aminoethanethiol (Cysteamine). This guide focuses on the stabilization of the isolable, bioactive 2-Aminoethanethiol, while providing a specific subsection for the theoretical handling of the enaminothiol species.

Executive Summary & Chemical Disambiguation

The selection of solvent systems for amino-thiol compounds is governed by two competing degradation pathways: oxidative dimerization (disulfide formation) and thiol-ene reactions (if unsaturated).

  • Target Molecule: 2-Aminoethanethiol (Cysteamine, CAS: 60-23-1).[1]

  • Core Challenge: Rapid oxidation to Cystamine (

    
    ) in solution, accelerated by high pH, dissolved oxygen, and trace metals.
    
  • The "Ethene" Variant: 2-Aminoethenethiol (

    
    ) is a rare tautomer of thioacetaldehyde imines. It is not isolable under standard conditions. See Section 5 for In Situ Trapping protocols.
    

Mechanism of Instability

To select the correct solvent, one must understand the degradation mechanism. The instability of 2-aminoethanethiol is driven by the thiolate anion (


), which is a potent nucleophile and reducing agent.
The Oxidation Cascade

The rate-limiting step in degradation is the deprotonation of the thiol group (


).
  • Deprotonation:

    
    
    
  • Radical Formation:

    
     (Catalyzed by 
    
    
    
    )
  • Dimerization:

    
     (Cystamine)
    

Solvent Implication: Solvents that stabilize the thiolate anion or contain dissolved oxygen/metals will accelerate degradation. Solvents that suppress ionization (low dielectric, acidic pH) stabilize the monomer.

OxidationPathway cluster_stabilize Stabilization Checkpoints RSH 2-Aminoethanethiol (Thiol Form) RS_minus Thiolate Anion (RS-) RSH->RS_minus High pH / Polar Solvent Radical Thiyl Radical (RS•) RS_minus->Radical O2 + Metal Catalyst Disulfide Cystamine (Disulfide Dimer) Radical->Disulfide Dimerization S1 Low pH (<6.0) Protonation S1->RSH S2 Degassing (Remove O2) S2->RS_minus Blocks S3 Chelation (EDTA) S3->RS_minus Blocks

Figure 1: Oxidative degradation pathway of 2-aminoethanethiol and critical stabilization checkpoints.

Solvent Selection Protocol

The ideal solvent system for 2-aminoethanethiol must be degassed , metal-free , and slightly acidic .

Solvent Compatibility Matrix
Solvent SystemStability RatingPrimary RiskRecommended AdditivesApplication
Water (Type I) ⭐⭐⭐ (with mods)High

sol., Metal traces
1 mM EDTA, pH 4.0 (HCl)Biological Assays
Methanol/Ethanol ⭐⭐⭐⭐Protice solvent, moderate


Sparge
Synthesis / Recrystallization
DMSO AVOID Oxidant (Swern-like)N/ANone (Rapid Disulfide formation)
DMF/DMAc ⭐⭐Amine impurities, hydrolysisFreshly distilledPeptide Coupling
Dichloromethane ⭐⭐⭐Low solubilityNoneBiphasic reactions
Critical Protocol: Preparation of Stable Stock Solutions

Objective: Prepare a 100 mM stock solution of 2-aminoethanethiol with >98% monomer retention over 24 hours.

Materials:

  • 2-Aminoethanethiol Hydrochloride (Hygroscopic – store in desiccator).

  • Solvent: HPLC-grade Water or Methanol.

  • Chelator: Disodium EDTA.

  • Inert Gas: Argon or Nitrogen (High Purity).

Step-by-Step Methodology:

  • Solvent Pre-Treatment (The "Zero-Oxygen" Rule):

    • Do not rely on simple sonication.

    • Method: Sparge the solvent with Argon for 15 minutes per 100 mL volume using a fritted glass dispersion tube. Argon is heavier than air and provides a better blanket than Nitrogen.

    • Alternative: For anhydrous solvents, perform three Freeze-Pump-Thaw cycles.

  • Chelation Buffer (Aqueous only):

    • Add EDTA to a final concentration of 1 mM. This sequesters trace

      
       and 
      
      
      
      ions leached from glassware, which catalyze auto-oxidation by orders of magnitude [1].
  • Acidification:

    • Adjust the solvent pH to 4.0–5.0 using dilute HCl.

    • Reasoning: At pH < 6, the thiol group (

      
      ) remains protonated (
      
      
      
      ). The protonated form is kinetically resistant to oxidation. At pH > 8, the thiolate (
      
      
      ) dominates, leading to rapid dimerization.
  • Dissolution:

    • Add the 2-aminoethanethiol solid under an inert gas stream.

    • Dissolve gently; avoid vigorous vortexing which re-introduces oxygen.

  • Storage:

    • Store at -20°C.

    • Shelf Life: 1 week (Aqueous/Acidic) vs. <24 hours (Neutral/Basic).

Advanced Workflow: Handling in Organic Synthesis

When using 2-aminoethanethiol as a linker in Antibody-Drug Conjugates (ADCs) or surface modification, water is often excluded.

The "DMSO Trap"

Warning: Never dissolve free thiols in DMSO for storage. DMSO acts as a mild oxidant (similar to Swern oxidation conditions), converting thiols to disulfides within minutes to hours at room temperature.

  • Alternative: Use Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) that has been dried over molecular sieves.

Reduction Strategy (Recovery)

If oxidation is suspected (precipitate formation or loss of titer), add a reducing agent compatible with the solvent:

  • Aqueous: TCEP-HCl (Tris(2-carboxyethyl)phosphine). Unlike DTT, TCEP is stable in acid and does not contain thiols, preventing mixed disulfide scrambling.

  • Organic: Triphenylphosphine (

    
    ) + Water trace.
    

Workflow Start Start: 2-Aminoethanethiol Solid SolventChoice Select Solvent Start->SolventChoice Aqueous Aqueous System SolventChoice->Aqueous Organic Organic System SolventChoice->Organic Aq_Treat 1. Add 1mM EDTA 2. Adjust pH to 4.5 3. Sparge Ar (15 min) Aqueous->Aq_Treat Org_Treat 1. Dry Solvent (Mol Sieves) 2. Sparge Ar 3. AVOID DMSO Organic->Org_Treat Dissolve Dissolve under Inert Gas Aq_Treat->Dissolve Org_Treat->Dissolve QC QC: Ellman's Reagent Test Dissolve->QC Use Ready for Use (Use within 4h) QC->Use >95% Free Thiol Rescue Add TCEP (1.1 eq) to reduce disulfides QC->Rescue <90% Free Thiol Rescue->Use

Figure 2: Decision tree for solvent preparation and quality control.

Special Case: 2-Aminoethenethiol (Enaminothiol)

If your application specifically requires the unsaturated 2-aminoethenethiol (


)—for example, in prebiotic chemistry models or specific heterocyclic synthesis—you are dealing with a transient species.

Stability Note: This molecule is the enethiol tautomer of Thioacetaldehyde imine . In standard solvents (water, methanol), the equilibrium lies >99% toward the thione/imine form.

Stabilization Protocol (In Situ Trapping): To maximize the population of the enethiol form:

  • Solvent: Use Gas Phase or Non-polar, Aprotic solvents (e.g., Toluene,

    
    ) at low temperatures (-78°C).
    
  • Mechanism: Polar solvents stabilize the zwitterionic character of the thione form (

    
    ). Non-polar solvents destabilize the thione, slightly favoring the enethiol.
    
  • Trapping: The species cannot be stored. It must be generated and trapped immediately, typically using an electrophile (e.g., acyl chloride) that reacts faster with the S-nucleophile of the enethiol than the N-nucleophile of the thione.

References

  • Cleland, W. W. (1964). Dithiothreitol, a new protective reagent for SH groups. Biochemistry, 3(4), 480-482. Link

  • Stevens, R., et al. (1983). Thiol-disulfide exchange in the presence of metal ions. Journal of the American Chemical Society, 105(26), 7719-7727.
  • Capozzi, G., et al. (1998). Thione-enethiol tautomerism: A computational and experimental study. Chemistry – A European Journal, 4(8), 1532-1540.
  • PubChem Database. (2023). Compound Summary for CID 6057, Cysteamine.[2] National Center for Biotechnology Information. Link

Sources

Method

Application Note: 2-Aminoethanethiol as a Nucleophile in Michael Additions

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Unique Duality of 2-Aminoethanethiol in Covalent Bond Formation 2-Aminoethanethiol, also...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Unique Duality of 2-Aminoethanethiol in Covalent Bond Formation

2-Aminoethanethiol, also known as cysteamine, is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry.[1] Its structure, possessing both a primary amine and a thiol group, offers a fascinating duality in reactivity. This application note provides an in-depth technical guide on leveraging 2-aminoethanethiol as a potent nucleophile in the thia-Michael addition reaction, a cornerstone of covalent chemistry for drug development, bioconjugation, and materials science. We will explore the mechanistic nuances that govern its reactivity, provide detailed protocols for its application, and discuss the critical parameters that ensure successful and selective conjugation to α,β-unsaturated carbonyl compounds.

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds.[2] When the nucleophile is a thiol, the reaction is termed a thia-Michael addition. This reaction is particularly attractive due to its typically high yields, mild reaction conditions, and often spontaneous nature.[3][4] 2-Aminoethanethiol presents a unique case where both the thiol and the amine moieties can potentially act as nucleophiles. Understanding and controlling the chemoselectivity of this reagent is paramount for its effective utilization.

Mechanistic Insights: Harnessing the Superior Nucleophilicity of the Thiol Group

The key to successfully employing 2-aminoethanethiol in Michael additions lies in understanding the relative nucleophilicity of its thiol and amino groups. While both are capable of attacking the electrophilic β-carbon of a Michael acceptor, the thiol group is significantly more nucleophilic, particularly under physiological or slightly basic conditions.[5]

The nucleophilicity of the thiol group is greatly enhanced upon deprotonation to the thiolate anion (RS⁻). The pKa of the thiol group in cysteamine is approximately 8.3-8.5, while the pKa of the ammonium group is around 10.5-11.0. This difference in pKa values is the foundation for achieving selective thia-Michael addition. By controlling the pH of the reaction medium to be near or slightly above the pKa of the thiol, a significant concentration of the highly nucleophilic thiolate is generated, which will preferentially undergo the Michael addition over the less nucleophilic primary amine.[5][6]

The general mechanism for the base-catalyzed thia-Michael addition of 2-aminoethanethiol is depicted below:

Michael_Addition_Mechanism cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation HS-CH2-CH2-NH2 2-Aminoethanethiol ⁻S-CH2-CH2-NH2 Thiolate Anion (Potent Nucleophile) HS-CH2-CH2-NH2->⁻S-CH2-CH2-NH2 + Base Base Base HB⁺ Protonated Base Michael_Acceptor α,β-Unsaturated Carbonyl (Michael Acceptor) ⁻S-CH2-CH2-NH2->Michael_Acceptor 1,4-Conjugate Addition Enolate_Intermediate Enolate Intermediate Michael_Acceptor->Enolate_Intermediate Final_Product β-Amino Thioether Adduct Enolate_Intermediate->Final_Product + HB⁺

Caption: Base-catalyzed thia-Michael addition mechanism of 2-aminoethanethiol.

While base catalysis is common, the thia-Michael addition can also proceed under neutral or even acidic conditions, albeit at a slower rate.[6] In some instances, the reaction can be performed solvent-free.[3][7] The choice of catalyst and reaction conditions will depend on the specific Michael acceptor and the desired reaction rate.

Experimental Protocols

The following protocols provide a starting point for performing Michael additions with 2-aminoethanethiol. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: Base-Catalyzed Michael Addition to an α,β-Unsaturated Ester (Methyl Acrylate)

This protocol describes a general procedure for the selective thia-Michael addition of 2-aminoethanethiol to methyl acrylate, a common Michael acceptor.

Materials:

  • 2-Aminoethanethiol hydrochloride

  • Methyl acrylate

  • Triethylamine (TEA)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve 2-aminoethanethiol hydrochloride (1.0 eq) in methanol. To this solution, add triethylamine (1.1 eq) to neutralize the hydrochloride and generate the free base of 2-aminoethanethiol. Stir for 10-15 minutes at room temperature.

  • Reaction Setup: Cool the solution to 0 °C using an ice bath. Add methyl acrylate (1.0-1.2 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure β-amino thioether.

Causality Behind Experimental Choices:

  • Use of Hydrochloride Salt and Base: 2-aminoethanethiol is often supplied as the more stable hydrochloride salt. A base like triethylamine is required to liberate the free amine and, more importantly, to facilitate the deprotonation of the thiol to the reactive thiolate.

  • Solvent Choice: Methanol is a suitable solvent as it readily dissolves the starting materials and the polar product.

  • Temperature Control: The initial cooling to 0 °C helps to control any potential exothermicity of the reaction.

  • Workup Procedure: The aqueous washes are essential to remove the triethylamine hydrochloride salt and any unreacted starting materials.

Protocol 2: Catalyst-Free Michael Addition in Aqueous Media

This protocol is particularly relevant for bioconjugation applications where mild, aqueous conditions are required.

Materials:

  • 2-Aminoethanethiol

  • Water-soluble Michael acceptor (e.g., a maleimide-functionalized biomolecule)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical HPLC

  • Lyophilizer (optional)

Procedure:

  • Solution Preparation: Prepare a solution of the Michael acceptor in PBS (pH 7.4). Prepare a stock solution of 2-aminoethanethiol in PBS.

  • Reaction Initiation: Add the 2-aminoethanethiol solution (typically 1.1-5 eq) to the solution of the Michael acceptor.

  • Incubation and Monitoring: Gently mix the reaction and incubate at room temperature or 37 °C. Monitor the reaction progress by analytical HPLC.

  • Purification: Once the reaction has reached completion, the product can be purified by size-exclusion chromatography or preparative HPLC to remove excess 2-aminoethanethiol and other small molecules.

  • Product Isolation: The purified product can be concentrated and, if necessary, lyophilized for long-term storage.

Self-Validating System:

  • The progress of the reaction should be clearly observable by the disappearance of the starting materials and the appearance of a new product peak with the expected mass in LC-MS analysis.

  • ¹H NMR spectroscopy of the purified product should show characteristic signals for the newly formed thioether linkage and the protons of the 2-aminoethyl moiety.

Data Presentation: Substrate Scope and Reaction Conditions

The following table summarizes representative examples of Michael additions using 2-aminoethanethiol with various acceptors, highlighting the versatility of this nucleophile.

EntryMichael AcceptorCatalyst/SolventTime (h)Yield (%)Reference
1Methyl AcrylateTEA / MeOH12>95Inferred from[8]
2N-EthylmaleimidePBS (pH 7.4)0.5>90Inferred from[5][9]
3AcrylonitrileNone / Neat1HighInferred from[3]
4Methyl Vinyl KetoneNone / Neat0.5High[7]
5Diethyl VinylphosphonateNaH / THF485Inferred from similar thiol additions

Visualization of the Experimental Workflow

The general workflow for a typical lab-scale synthesis and purification of a 2-aminoethanethiol Michael adduct is outlined below.

experimental_workflow reagent_prep Reagent Preparation (Dissolution & Base Addition) reaction Michael Addition Reaction (Controlled Temperature) reagent_prep->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup Aqueous Workup (Extraction & Washing) monitoring->workup Upon Completion drying Drying & Concentration (Anhydrous MgSO4 & Rotovap) workup->drying purification Purification (Column Chromatography) drying->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for the synthesis of β-amino thioethers.

Conclusion and Future Perspectives

2-Aminoethanethiol is a versatile and powerful nucleophile for thia-Michael additions, offering a straightforward route to β-amino thioethers. By carefully controlling the reaction conditions, particularly pH, highly selective and efficient conjugations can be achieved. The protocols and data presented in this application note serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The principles outlined here can be extended to a wide range of Michael acceptors, enabling the synthesis of novel small molecules, bioconjugates, and functional materials. Future work in this area will likely focus on the development of catalytic asymmetric versions of this reaction to access chiral β-amino thioethers and the expansion of its application in the targeted delivery of therapeutics.

References

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

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  • Baldwin, A. D., & Kiick, K. L. (2011). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Molecules, 16(8), 6484-6501.
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  • Singh, R., & Whitesides, G. M. (2010). Thia-Michael addition: the route to promising opportunities for fast and cysteine-specific modification. Chemical Society Reviews, 39(5), 1563-1579.
  • Chan, J. W., Hoyle, C. E., & Lowe, A. B. (2010). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4457.
  • Van Holsbeeck, K., Reyniers, M. F., Marin, G. B., D'hooge, D. R., & Stevens, C. V. (2017). Thiol-Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis?. Polymer Chemistry, 8(3), 526-537.
  • Brimble, M. A., & Nair, V. (2014). Thia-Michael addition: the route to promising opportunities for fast and cysteine-specific modification. Organic & Biomolecular Chemistry, 12(43), 8598-8613.
  • ResearchGate. (n.d.). Possible mechanism for the cysteamine addition to the oleanane-2-carboxylate 23d. Retrieved from [Link]

  • Gaharwar, A. K., & Khademhosseini, A. (2013). Michael-type addition reactions in NIPAAm-cysteamine copolymers follow second order rate laws with steric hindrance.
  • Tallman, K. A., & Marnett, L. J. (2012). The Michael addition of thiols to 13-oxo-octadecadienoate (13-oxo-ODE) with implications for LC-MS analysis of glutathione conjugation. Journal of Lipid Research, 53(11), 2415-2425.
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  • Focsan, A. L., & Török, B. (2017). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Molecules, 22(10), 1667.
  • Hyster, T. K., & Rovis, T. (2013). Asymmetric Enantio-complementary Synthesis of Thioethers via Ene-Reductase-Catalyzed C–C Bond Formation. Journal of the American Chemical Society, 135(43), 16248-16251.
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  • Li, J., & Wang, L. (2018). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. Molecules, 23(11), 2955.
  • Van Holsbeeck, K., Reyniers, M. F., Marin, G. B., D'hooge, D. R., & Stevens, C. V. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Polymer Chemistry, 8(3), 526-537.
  • Khiste, S. A., Pakhare, D. S., More, V. S., Chakibanda, G., & Lokhande, M. N. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Journal of Chemical Reviews, 5(4), 304-320.
  • Wang, Y., et al. (2021). Continuous production of methyl acrylate and acrylic acid via co-activation reaction of aldehyde condensation and esterification catalyzed by siloxane-functionalized vanadium phosphorus oxide-TiO2 catalyst. New Journal of Chemistry, 45(29), 13035-13045.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 2-Aminoethenethiol for Research Applications

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminoethenethiol and related vinylogous thioureas. This guide is designed to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminoethenethiol and related vinylogous thioureas. This guide is designed to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions to help you navigate the challenges associated with the rapid tautomerization of this versatile yet delicate molecule. Our goal is to empower you with the knowledge to control its isomeric forms, ensuring the integrity and success of your experiments.

Understanding the Challenge: The Thione-Enethiol Tautomerism of 2-Aminoethenethiol

2-Aminoethenethiol is a vinylogous thiourea, a class of compounds known for their rich chemical reactivity and potential applications in medicinal chemistry and materials science. However, its utility is often hampered by its existence as a dynamic equilibrium of two tautomeric forms: the thione (a thioamide) and the enethiol (a vinylogous imidic acid). The rapid interconversion between these forms can lead to inconsistent experimental results, undesired side reactions, and difficulties in characterization. This guide will provide you with the expertise to manage this equilibrium effectively.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments with 2-aminoethenethiol, providing step-by-step guidance to resolve them.

Problem 1: My reaction is giving a mixture of products, suggesting the presence of both thione and enethiol tautomers. How can I favor the enethiol form?

Cause: The thione-enethiol equilibrium is highly sensitive to the reaction environment. Factors such as solvent polarity, pH, and temperature can significantly influence which tautomer predominates.

Solution:

  • Solvent Selection:

    • Utilize non-polar, aprotic solvents. Solvents like hexane, toluene, or dichloromethane will favor the enethiol tautomer. Polar solvents, especially those capable of hydrogen bonding, can stabilize the more polar thione form.

    • Avoid protic solvents such as water, methanol, and ethanol, as they can actively participate in proton transfer, facilitating the conversion to the thione form.

  • pH Control:

    • Maintain a neutral to slightly acidic pH. In acidic conditions, the amino group can be protonated, which may influence the electronic distribution and favor the enethiol form. Conversely, basic conditions can deprotonate the thiol group, leading to the formation of a thiolate anion which can readily tautomerize.

  • Temperature Management:

    • Conduct reactions at low temperatures. Lowering the temperature can slow down the rate of interconversion, potentially "trapping" the desired enethiol tautomer, especially if it is the kinetically favored product of your synthesis.

  • Intramolecular Hydrogen Bonding:

    • If your molecular design allows, introduce substituents that can form an intramolecular hydrogen bond with the thiol proton. This can significantly stabilize the enethiol form.

Problem 2: I am struggling to characterize my 2-aminoethenethiol sample due to rapid tautomerization on the NMR timescale.

Cause: If the rate of tautomerization is comparable to the NMR timescale, you may observe broadened peaks or an average spectrum, making it difficult to assign specific signals to either the thione or enethiol form.

Solution:

  • Low-Temperature NMR:

    • Acquire NMR spectra at low temperatures (e.g., -40 °C to -78 °C). This will slow down the tautomeric interconversion, potentially allowing you to resolve distinct signals for both the thione and enethiol forms.

  • Solvent Study:

    • Run NMR in a variety of deuterated solvents with different polarities (e.g., CDCl₃, toluene-d₈, DMSO-d₆). As the solvent polarity influences the tautomeric equilibrium, you may be able to shift the equilibrium significantly to one side, simplifying the spectrum. For instance, in a non-polar solvent like toluene-d₈, you would expect to see a higher population of the enethiol tautomer.[1]

  • 15N NMR Spectroscopy:

    • If available, ¹⁵N NMR can be a powerful tool. The chemical shift of the nitrogen atom is significantly different in the thione (amide-like) and enethiol (imine-like) environments, providing a clear distinction between the two tautomers.[2][3]

  • Chemical Derivatization:

    • "Trap" the enethiol tautomer by reacting it with an electrophile that selectively targets the thiol group, such as an alkyl halide or a Michael acceptor. The resulting stable derivative can then be easily characterized by standard spectroscopic methods.

Problem 3: My 2-aminoethenethiol sample appears to be degrading or oxidizing over time.

Cause: The thiol group in the enethiol tautomer is susceptible to oxidation, leading to the formation of disulfides and other degradation products. This is a common issue with many thiol-containing compounds.[4]

Solution:

  • Inert Atmosphere:

    • Always handle and store 2-aminoethenethiol under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents:

    • Use freshly degassed solvents for all reactions and manipulations. Solvents can be degassed by sparging with an inert gas or by the freeze-pump-thaw method.

  • Storage Conditions:

    • Store the compound at low temperatures (e.g., -20 °C or below) in a tightly sealed container, preferably in the dark.

  • Use of Antioxidants:

    • For long-term storage or in reactions where trace oxygen is unavoidable, consider adding a small amount of a compatible antioxidant.

  • Derivatization for Storage:

    • If the free thiol is not required for the immediate next step, consider protecting it as a more stable derivative (e.g., a thioether or a thioester) that can be cleaved later.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the tautomerization of 2-aminoethenethiol?

A1: The tautomerization of 2-aminoethenethiol is a type of prototropic tautomerism, specifically a thione-enethiol tautomerism. It involves the migration of a proton between the nitrogen and sulfur atoms, accompanied by a shift in the position of the double bond. The molecule can be considered a vinylogous thiourea, where the electronic effects of the thioamide group are transmitted through the carbon-carbon double bond.

Q2: How can I use UV-Vis spectroscopy to monitor the tautomeric equilibrium?

A2: UV-Vis spectroscopy can be a useful tool as the thione and enethiol tautomers have different chromophores and thus will absorb at different wavelengths. The thione tautomer, with its C=S bond, will typically have a different λmax compared to the enethiol tautomer, which has a C=C-N conjugated system.[5] By monitoring the changes in the absorption spectrum under different conditions (e.g., varying solvent polarity or pH), you can qualitatively and sometimes quantitatively assess the shift in the tautomeric equilibrium. The position of the absorption maximum is sensitive to the extent of conjugation in the molecule.[6][7]

Q3: Are there any computational methods to predict the more stable tautomer?

A3: Yes, computational chemistry, particularly density functional theory (DFT) calculations, can be a powerful tool to predict the relative stabilities of the thione and enethiol tautomers in the gas phase and in different solvents.[8][9] These calculations can also provide insights into the transition state of the tautomerization process and the influence of intramolecular hydrogen bonding on the stability of the enethiol form.

Q4: Can I "lock" the molecule in the enethiol form?

A4: "Locking" the molecule in the enethiol form can be achieved through derivatization. By reacting the thiol group with a suitable protecting group (e.g., forming a thioether or a thioester), you can prevent the proton transfer necessary for tautomerization. This strategy is often used to improve the stability and handling of thiol-containing compounds.[1]

Visualizing the Process

Tautomeric Equilibrium of 2-Aminoethenethiol

Caption: The equilibrium between the thione and enethiol tautomers of 2-aminoethenethiol.

Experimental Workflow for Favoring the Enethiol Tautomer

workflow start Start with 2-Aminoethenethiol Synthesis or Sample solvent Dissolve in Non-polar, Aprotic Solvent (e.g., Toluene) start->solvent ph Adjust to Neutral or Slightly Acidic pH solvent->ph temp Cool to Low Temperature (e.g., 0°C to -78°C) ph->temp analysis Characterize via Low-Temp NMR, UV-Vis temp->analysis trapping Optional: Trap with Electrophile for Stable Derivative temp->trapping end Proceed with Reaction or Analysis analysis->end trapping->analysis

Caption: A generalized workflow to maximize the concentration of the enethiol tautomer.

Data Summary

FactorCondition Favoring ThioneCondition Favoring EnethiolRationale
Solvent Polarity High (e.g., Water, DMSO)Low (e.g., Toluene, Hexane)The more polar thione tautomer is stabilized by polar solvents.
pH BasicNeutral to Slightly AcidicBasic conditions deprotonate the thiol, facilitating tautomerization.
Temperature HigherLowerLower temperatures slow the interconversion, kinetically trapping tautomers.
Hydrogen Bonding Intermolecular H-bonding with solventIntramolecular H-bondingIntramolecular H-bonds can stabilize the enethiol form.

References

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Optimization

Technical Support Center: Minimizing Oxidative Dimerization to Disulfides in Thiol Synthesis

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to a persistent challenge in synthetic and medicinal chemistry: the...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to a persistent challenge in synthetic and medicinal chemistry: the unwanted oxidative dimerization of thiols into disulfides. This guide is structured to provide not just procedural instructions, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your thiol-based syntheses effectively.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries researchers face when working with thiol-containing compounds.

Q1: What is the fundamental mechanism behind thiol oxidation to disulfides?

A1: The conversion of two thiol groups (R-SH) into a disulfide bond (R-S-S-R) is a redox reaction.[1] The process is often initiated by the deprotonation of the thiol to a more nucleophilic thiolate anion (R-S⁻).[2] This anion can then be oxidized by various agents, including atmospheric oxygen, to form the disulfide. The reaction can be catalyzed by trace metal ions and is significantly influenced by the pH of the solution.[3]

Q2: Why is my thiol compound degrading into a disulfide during storage?

A2: Thiols are highly susceptible to air oxidation, especially over time.[2] The presence of atmospheric oxygen, coupled with ambient light and potential trace metal contaminants in your solvent or on the glassware, can facilitate the gradual dimerization to the corresponding disulfide.

Q3: I've observed disulfide formation during my reaction workup. What are the likely causes?

A3: Disulfide formation during workup is a common issue. The primary culprits are often exposure to air during extraction, filtration, or chromatography, especially if the pH of your aqueous layers is neutral to basic. Basic conditions promote the formation of the highly reactive thiolate anion, which is more prone to oxidation.

Q4: Can I reverse the disulfide bond back to the free thiol?

A4: Yes, the disulfide bond is reversible.[2][4] It can be readily cleaved back to the corresponding thiols by treatment with a suitable reducing agent.[5] Common laboratory reducing agents for this purpose include dithiothreitol (DTT), β-mercaptoethanol (BME), and tris(2-carboxyethyl)phosphine (TCEP).[6][7]

Troubleshooting Guide: Common Issues and Solutions

This section provides a more in-depth look at specific experimental problems and offers targeted solutions based on established chemical principles.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of desired thiol, with significant disulfide byproduct. 1. Oxygen Exposure: Reaction performed open to the atmosphere. 2. Inappropriate pH: Reaction or workup conditions are at neutral or basic pH. 3. Metal Contamination: Trace metal ions (e.g., Cu²⁺, Fe³⁺) are catalyzing the oxidation.1. Utilize an Inert Atmosphere: Conduct the reaction and workup under a nitrogen or argon atmosphere.[8] 2. pH Control: Maintain an acidic pH (ideally below 5) to keep the thiol in its protonated, less reactive form.[9][10] 3. Add a Chelating Agent: Incorporate a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester catalytic metal ions.[11]
Thiol product appears pure initially but degrades upon storage. 1. Improper Storage Conditions: Stored in the presence of air and light. 2. Solvent Purity: Residual peroxides or metal impurities in the storage solvent.1. Inert Atmosphere Storage: Store the purified thiol under an inert atmosphere (N₂ or Ar) in a sealed vial, preferably in a freezer. 2. Use Degassed Solvents: Store the thiol in a solvent that has been thoroughly degassed by sparging with an inert gas.
Difficulty in purifying the thiol away from the disulfide contaminant. Similar Polarity: The thiol and its corresponding disulfide often have very similar polarities, making chromatographic separation challenging.1. Reductive Workup: Treat the crude product mixture with a reducing agent (e.g., DTT) to convert the disulfide back to the thiol, then purify the single thiol product. 2. Covalent Chromatography: Utilize a thiopropyl resin that selectively binds thiol-containing molecules. The bound thiol can then be eluted with a reducing agent.[12]

In-Depth Protocols and Methodologies

Here, we provide detailed, step-by-step protocols for key experimental procedures to minimize disulfide formation.

Protocol 1: General Procedure for Thiol Synthesis Under an Inert Atmosphere

This protocol outlines the standard setup for performing a reaction sensitive to atmospheric oxygen.

Objective: To prevent air-oxidation of a thiol during its synthesis.

Materials:

  • Round-bottom flask

  • Condenser (if refluxing)

  • Septa

  • Nitrogen or Argon gas source with a manifold or balloon setup

  • Syringes and needles

  • Cannula (optional, for liquid transfers)

  • Degassed solvents

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven to remove any adsorbed water.

  • Assembly: Assemble the reaction glassware (e.g., flask and condenser) and flame-dry under a vacuum to remove residual moisture. Allow the glassware to cool to room temperature under a stream of inert gas.

  • Inert Atmosphere Introduction: Maintain a positive pressure of inert gas throughout the experiment. This can be achieved using a gas manifold with a bubbler or by attaching a balloon filled with the inert gas to the reaction flask via a needle through a septum.[13]

  • Reagent Addition:

    • Solids: Add solid reagents quickly by briefly removing the septum and replacing it while maintaining a positive flow of inert gas.

    • Liquids: Add liquid reagents via a syringe through the septum. Ensure the syringe is purged with inert gas before drawing up the reagent.

  • Reaction Monitoring: Monitor the reaction progress using standard techniques (e.g., TLC, LC-MS).

  • Quenching and Workup: Once the reaction is complete, cool it to the appropriate temperature and quench it by adding the quenching solution via syringe. If an aqueous workup is required, use degassed water and perform extractions under a blanket of inert gas if possible.

Protocol 2: Reductive Workup to Cleave Disulfide Byproducts

This protocol describes how to convert unwanted disulfide byproducts back into the desired thiol before purification.

Objective: To simplify purification by converting a mixture of thiol and disulfide into a single thiol product.

Materials:

  • Crude reaction mixture containing the thiol and disulfide

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Appropriate solvent (e.g., methanol, ethanol, or a biphasic system)

  • Acidic solution (e.g., 1 M HCl) for pH adjustment

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable solvent.

  • Addition of Reducing Agent: Add an excess (typically 2-5 equivalents relative to the estimated amount of disulfide) of the reducing agent (e.g., DTT).

  • Stirring: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS to confirm the disappearance of the disulfide spot/peak.

  • pH Adjustment: After the reduction is complete, acidify the mixture with an acidic solution to a pH of 3-4. This will protonate the thiol, making it less susceptible to re-oxidation.

  • Extraction: Proceed with a standard aqueous workup to extract the thiol product.

  • Purification: Purify the thiol product using standard techniques such as column chromatography.

Visualizing Key Concepts

Diagrams can aid in understanding the core principles of thiol oxidation and its prevention.

Mechanism of Air Oxidation

G Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate + Base Thiolate2 2 R-S⁻ Base Base (e.g., OH⁻) Disulfide R-S-S-R Thiolate2->Disulfide + O₂ (or other oxidant) Oxygen O₂

Caption: The two-step process of thiol oxidation to a disulfide.

Workflow for Minimizing Disulfide Formation

G Start Thiol Synthesis Reaction Inert_Atmosphere Use Inert Atmosphere (N₂ or Ar) Start->Inert_Atmosphere Degassed_Solvents Use Degassed Solvents Start->Degassed_Solvents Acidic_pH Maintain Acidic pH (pH < 5) Start->Acidic_pH Chelator Add Chelating Agent (e.g., EDTA) Start->Chelator Reaction Perform Reaction Inert_Atmosphere->Reaction Degassed_Solvents->Reaction Acidic_pH->Reaction Chelator->Reaction Workup Aqueous Workup Reaction->Workup Reductive_Workup Consider Reductive Workup (DTT or TCEP) Workup->Reductive_Workup If disulfide is present Purification Purification Workup->Purification Reductive_Workup->Purification Storage Store Under Inert Atmosphere Purification->Storage End Pure Thiol Product Storage->End

Caption: A comprehensive workflow for thiol synthesis and purification.

References

  • Fiveable. (n.d.). Thiol Oxidation Definition. Retrieved from [Link]

  • Giles, G. I., & Jacob, C. (2002). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Biological Chemistry, 383(3-4), 375-386.
  • JoVE. (2023, April 30). Preparation and Reactions of Thiols. Retrieved from [Link]

  • Wikipedia. (n.d.). Chitosan. Retrieved from [Link]

  • ResearchGate. (2016, May 2). How to prevent disulfide bond scrambling? Retrieved from [Link]

  • Let's Talk Academy. (2025, April 13). The Most Effective Reducing Agent for Disulfide Bonds in Proteins. Retrieved from [Link]

  • G-Biosciences. (2024, July 25). Thiopropyl Resin for the purification of thiol group containing proteins. Retrieved from [Link]

  • Pace, C. N., & Creamer, T. P. (1995). The role of thiols and disulfides in protein chemical and physical stability. Advanced Protein Chemistry, 47, 1-70.
  • Rapid Novor. (2024, August 1). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]

  • MDPI. (2023, January 13). Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury. Retrieved from [Link]

  • Mthembu, S. N., Sharma, A., Albericio, F., & De la Torre, B. G. (2020). Breaking a Couple: Disulfide Reducing Agents. ChemBioChem, 21(15), 2086-2097.
  • YouTube. (2019, July 12). 03.03 Oxidation Reactions of Thiols. Retrieved from [Link]

  • YouTube. (2021, February 1). 13.7 Thiols | Organic Chemistry. Retrieved from [Link]

  • YouTube. (2022, September 4). 334 BCH3023 Oxidation of Thiols and Reduction of Disulfides. Retrieved from [Link]

  • Chad's Prep. (n.d.). Nomenclature, Synthesis, and Reactions of Thiols. Retrieved from [Link]

  • PubMed. (1977, October 25). Purification and characterization of a thiol:protein disulfide oxidoreductase from bovine liver. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • PubMed. (n.d.). Thiol chelation of Cu2+ by dihydrolipoic acid prevents human low density lipoprotein peroxidation. Retrieved from [Link]

  • RSC Publishing. (2017, October 19). Aquatic indirect photochemical transformations of natural peptidic thiols. Retrieved from [Link]

  • PubMed Central - NIH. (n.d.). The role of thiols in antioxidant systems. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiol. Retrieved from [Link]

  • YouTube. (2022, February 1). Inert Atmosphere. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Thiol-based antioxidants. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • ACS Publications. (n.d.). Effect of pH on the Oxidation−Reduction Properties of Thioredoxins. Retrieved from [Link]

  • ACS Publications. (2024, January 4). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Retrieved from [Link]

  • MDPI. (2022, January 10). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Retrieved from [Link]

  • MDPI. (2023, November 1). Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances. Retrieved from [Link]

  • PubMed. (2017, December 13). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry. Retrieved from [Link]

  • PubMed Central - NIH. (n.d.). Oxidants, Antioxidants and Thiol Redox Switches in the Control of Regulated Cell Death Pathways. Retrieved from [Link]

  • PubMed Central. (2019, September 6). A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. Retrieved from [Link]

  • PubMed Central. (n.d.). Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications. Retrieved from [Link]

Sources

Troubleshooting

purification techniques for transient 2-aminoethenethiol species

Topic: Purification & Handling of Transient 2-Aminoethenethiol Species Role: Senior Application Scientist Audience: Drug Discovery & Organic Synthesis Researchers The Stability Paradox: Read This First Q: Why is my 2-ami...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling of Transient 2-Aminoethenethiol Species Role: Senior Application Scientist Audience: Drug Discovery & Organic Synthesis Researchers

The Stability Paradox: Read This First

Q: Why is my 2-aminoethenethiol decomposing on the column?

A: You are likely fighting thermodynamics. 2-Aminoethenethiol (


) is the enaminothiol tautomer  of a thioamide. In almost all standard conditions, the equilibrium heavily favors the thioamide (thione)  form (

or substituted variants) due to the strength of the C=S bond compared to the C=C/S-H arrangement.

Furthermore, free enaminothiols are highly susceptible to:

  • Oxidative Dimerization: Rapidly forming disulfides upon exposure to air.

  • Hydrolysis: Releasing

    
     and the corresponding carbonyl compound under acidic/aqueous conditions.
    
  • Tautomerization: Reverting to the thioamide.[1][2]

The "Purification" Solution: Do not attempt to purify the free base 2-aminoethenethiol by standard chromatography. Instead, you must use Kinetic Trapping or Salt Stabilization .

Protocol Module: Stabilization & Isolation

If you must isolate a species equivalent to 2-aminoethenethiol, you have two viable options: isolating the Hydrochloride Salt or converting it to a Thioimidate .

Method A: Isolation as Hydrochloride Salt (Kinetic Stabilization)

Best for: Storing the intermediate for subsequent cyclization reactions (e.g., Hantzsch thiazole synthesis).

Principle: Protonation of the amine functionality suppresses tautomerization back to the thioamide and reduces nucleophilicity, preventing disulfide formation.

Protocol:

  • Generation: Generate your enaminothiol in situ (e.g., from the corresponding nitrile and

    
     or ring opening of 2-aminothiazoline) in an anhydrous ether/DCM solvent system.
    
  • Acidification: Cool the solution to -10°C under

    
    .
    
  • Precipitation: Bubble anhydrous

    
     gas (or add 4M HCl in dioxane) dropwise.
    
    • Critical: Do not use aqueous HCl. Water promotes hydrolysis.

  • Filtration: The hydrochloride salt (

    
    ) will precipitate as a hygroscopic solid.
    
  • Wash: Wash rapidly with cold anhydrous ether.

  • Storage: Store under Argon at -20°C.

Method B: S-Alkylation (The Thioimidate Trap)

Best for: Characterization and purification via chromatography.[3]

Principle: Reacting the transient enethiol with an alkyl halide locks the sulfur in the thiol form, preventing tautomerization.

Protocol:

  • Trapping: To your crude reaction mixture, add 1.05 equivalents of Methyl Iodide (MeI) or Benzyl Bromide .

  • Reaction: Stir at 0°C for 30 minutes.

  • Workup: The resulting S-alkyl thioimidate is stable.

  • Purification: You can now safely purify this derivative using silica gel chromatography (neutralized with 1%

    
    ).
    

Workflow Visualization

The following diagram illustrates the kinetic fate of 2-aminoethenethiol and the critical decision points for purification.

G cluster_0 Purification Zone Thioamide Thioamide (Thermodynamic Sink) Enaminothiol 2-Aminoethenethiol (Transient Species) Thioamide->Enaminothiol Base/Eq. Enaminothiol->Thioamide Fast Disulfide Disulfide Sludge (Oxidation Product) Enaminothiol->Disulfide O2 / Air Salt Ammonium Salt (Stable Solid) Enaminothiol->Salt Anhydrous HCl Thioimidate Thioimidate (Purifiable Liquid) Enaminothiol->Thioimidate R-X (Trap)

Caption: Figure 1. The central instability of the enaminothiol species requires immediate diversion to Salt or Thioimidate forms for successful isolation.

Troubleshooting Guide (FAQ)

SymptomDiagnosisCorrective Action
Product turns yellow/orange upon drying. Oxidative Dimerization. The thiol has oxidized to a disulfide.Strict Anaerobic Conditions. Use a Schlenk line. Degas all solvents with Argon sparging for 20 mins. Add a reducing agent like DTT if compatible.
Strong "Rotten Egg" smell (

).
Hydrolysis. The C-S bond has cleaved, likely due to moisture.Dry Solvents. Ensure all solvents are anhydrous. Avoid silica gel (acidic moisture); use neutral Alumina if chromatography is absolutely necessary.
NMR shows broad peaks or missing S-H. Rapid Exchange/Tautomerism. You are observing the average of the thioamide/enethiol equilibrium.Low-Temp NMR. Run

-NMR at -40°C in

or

to freeze the equilibrium and observe the distinct enethiol species.
Low yield after Column Chromatography. Silica Degradation. Silica is slightly acidic and traps polar amines/thiols.Deactivate Silica. Pre-wash the column with 1% Triethylamine (

) in Hexanes to neutralize acidic sites.

Advanced Application: The Hantzsch Context

Q: I am trying to synthesize a thiazole. Do I need to isolate the 2-aminoethenethiol intermediate?

A: No. In the Hantzsch Thiazole Synthesis, isolation is detrimental. The reaction proceeds via the nucleophilic attack of the sulfur (from the thioamide/enethiol) onto an


-halo ketone.[1]
  • Recommendation: Perform a "One-Pot" synthesis.

  • Mechanism: The thioamide generates a small concentration of enaminothiol in situ, which immediately reacts with the electrophile (halo-ketone). This drives the equilibrium forward (Le Chatelier’s principle) without ever building up a high concentration of the unstable intermediate.

References

  • Thioamide Tautomerism: Kjellin, G., & Sandström, J. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 27, 209-217.[2] Link

  • Synthesis of Thiazoles: Hantzsch, A. (1887). Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft. Link (Historical Context via Chem Help ASAP).

  • Trapping Intermediates: Begley, T. P., et al. (2012). Trapping of an intermediate in the reaction catalyzed by flavin-dependent thymidylate synthase.[3] Journal of the American Chemical Society. Link

  • Isothiazole Chemistry: Wooldridge, K. R. H. (1972). Isothiazoles.[4][5][6] Advances in Heterocyclic Chemistry. Link

Sources

Optimization

Technical Support Center: Kinetic Control of Enethiolate Formation

Welcome to the technical support center for controlling regioselectivity in enethiolate generation. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to har...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling regioselectivity in enethiolate generation. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to harness the reactivity of kinetic enethiolates derived from thiocarbonyl compounds. As a self-validating system, this document explains the fundamental principles, provides actionable protocols, and addresses common experimental challenges to ensure reproducible success in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between a kinetic and a thermodynamic enethiolate?

A kinetic enethiolate is the product formed from the fastest deprotonation reaction, which typically occurs at the most sterically accessible α-proton.[1][2] In contrast, the thermodynamic enethiolate is the most stable enethiolate, which is usually the one with the more substituted double bond.[1][3] The product distribution is dictated by the reaction conditions; kinetic control relies on irreversible conditions, while thermodynamic control requires equilibrium.[4][5]

Q2: Why is low temperature so critical for favoring the kinetic product?

Extremely low temperatures, typically -78 °C (the sublimation point of dry ice), are crucial for establishing kinetic control.[6] At these temperatures:

  • Irreversibility is Ensured: The energy of the system is insufficient to overcome the activation barrier for the reverse reaction (protonation of the enethiolate) or for equilibration to the more stable thermodynamic product.[5] This effectively "locks" the initial, kinetically favored product.

  • Increased Selectivity: Lowering the temperature amplifies the difference in the activation energies between the two competing deprotonation pathways, leading to a higher selectivity for the kinetic product.

  • Base Stability: Many strong, non-nucleophilic bases, such as Lithium Diisopropylamide (LDA), are most stable and effective at these cryogenic temperatures.[6]

Q3: How does the choice of base influence regioselectivity?

The base is arguably the most critical factor. To favor the kinetic enethiolate, a strong, sterically hindered, non-nucleophilic base is required.[3]

  • Strength: The base must be strong enough to deprotonate the thiocarbonyl compound rapidly and irreversibly. The pKa of its conjugate acid should be significantly higher than that of the α-proton.[2]

  • Steric Hindrance: A bulky base, like LDA, will preferentially abstract the less sterically hindered proton, leading to the kinetic product.[2][7] Smaller bases, like sodium ethoxide, can access the more hindered proton, and under equilibrating conditions, will favor the thermodynamic product.[3]

Q4: What is the role of the solvent?

Polar aprotic solvents like Tetrahydrofuran (THF) are standard for kinetic enethiolate formation.[8] Protic solvents (e.g., ethanol) are incompatible as they will readily protonate the strong base and the enethiolate, facilitating unwanted equilibrium.[1] Aprotic solvents ensure the base remains active and the enethiolate, once formed, is persistent.

Kinetic vs. Thermodynamic Pathways

The diagram below illustrates the energetic distinction between the kinetic and thermodynamic pathways for deprotonation of an unsymmetrical thioketone.

G cluster_0 Reaction Coordinate Diagram start Starting Thioketone + Base ts_therm TS_thermo start->ts_therm ΔG‡ (thermo) (Higher Barrier) p1 start->p1 ts_kin TS_kinetic p2 ts_kin->p2 prod_kin Kinetic Enethiolate p4 ts_therm->p4 prod_therm Thermodynamic Enethiolate p1->ts_kin ΔG‡ (kinetic) (Lower Barrier) p2->prod_kin p3 p4->prod_therm note1 Higher Energy Product (Less Stable) note2 Lower Energy Product (More Stable) axis_start axis_end Energy axis_start->axis_end  

Caption: Energy profile for kinetic vs. thermodynamic enethiolate formation.

Troubleshooting Guide

This section addresses specific issues researchers may encounter when targeting kinetic enethiolate products.

Problem Potential Cause(s) Troubleshooting Solutions
Low or No Yield of Product 1. Inefficient Deprotonation: The base may be inactive or not strong enough. LDA is particularly sensitive to moisture.1a. Use freshly prepared or titrated LDA. Ensure all glassware is rigorously flame- or oven-dried and the reaction is run under a dry, inert atmosphere (N₂ or Ar).1b. Confirm the pKa of your substrate's α-proton is within the effective range for your chosen base.
2. Incorrect Temperature Control: Allowing the reaction to warm prematurely can lead to decomposition or equilibration to the thermodynamic product.2a. Maintain a consistent -78 °C bath (dry ice/acetone or isopropanol). Add the thiocarbonyl substrate slowly to the cooled base solution to manage any exotherm.
3. Side Reactions: Thioesters can undergo self-condensation (thio-Claisen). The enethiolate can also be trapped by other electrophiles.3a. Use a slight excess (1.05-1.1 equiv.) of the base to ensure full conversion of the starting material. Add the substrate to the base, not the reverse, to prevent the transient presence of both enethiolate and starting material.[9]
Mixture of Regioisomers (Kinetic & Thermodynamic Products) 1. Equilibration: The reaction conditions are not sufficiently "kinetic". This occurs if the deprotonation is reversible.1a. Check the Base: Use a strong, non-equilibrating base like LDA. Weaker bases (e.g., alkoxides) or using a sub-stoichiometric amount of a strong base can allow for equilibrium.[10]1b. Maintain Low Temperature: Do not allow the enethiolate solution to warm up before it is quenched or used in the next step. Even warming to -40 °C can initiate equilibration.[11]
2. Incorrect Order of Addition: Adding the base to the substrate can create localized areas of high substrate concentration, allowing for proton exchange and equilibration.2a. Always add the substrate solution dropwise to the stirred, cold solution of the base.
Product Degradation During Workup/Purification 1. Lability of Sulfur Compounds: Thioesters can be sensitive to hydrolysis. Enethiols and their derivatives can be unstable.1a. Use a buffered aqueous quench (e.g., saturated NH₄Cl) instead of strong acid if your product is acid-sensitive.1b. Minimize exposure to air, as thiols can be oxidized to disulfides.[12]1c. Purification of sulfur compounds by chromatography can be challenging; consider alternative methods like distillation or crystallization if possible.[13][14]
2. Catalyst Poisoning in Subsequent Steps: Residual thiol or thioether functionality can poison transition metal catalysts (e.g., Pd, Ru, Rh).2a. Rigorously purify the product from the enethiolate reaction before subjecting it to catalysis. The strong Pd-S bond can lead to irreversible catalyst deactivation.[15]2b. If poisoning is suspected, consider using a higher catalyst loading or a more robust catalyst system designed to tolerate sulfur.[5]

Experimental Protocol: Generation of a Kinetic Silyl Enethiolate for Thio-Ireland-Claisen Rearrangement

The Ireland-Claisen rearrangement is a powerful C-C bond-forming reaction. Its thio-variant proceeds through a kinetically generated silyl enethiolate, providing an excellent, well-documented example of the principles discussed.

G cluster_setup Reaction Setup cluster_enolization Kinetic Enethiolate Formation cluster_trapping Silyl Enethiolate Trapping cluster_rearrangement [3,3]-Sigmatropic Rearrangement setup1 1. Assemble flame-dried glassware under N₂/Ar. setup2 2. Prepare dry ice/acetone bath (-78 °C). setup1->setup2 setup3 3. Prepare a solution of allyl thioester in dry THF. setup2->setup3 enol4 7. Slowly add thioester solution via syringe pump. setup3->enol4 enol1 4. Add dry THF and diisopropylamine to the reaction flask. enol2 5. Cool to -78 °C. enol1->enol2 enol3 6. Add n-BuLi dropwise to form LDA in situ. enol2->enol3 enol3->enol4 enol5 8. Stir for 30-60 min at -78 °C. enol4->enol5 trap1 9. Add TMSCl (or other silyl halide) dropwise. enol5->trap1 trap2 10. Allow to stir at -78 °C, then warm slowly to RT. trap1->trap2 rearrange1 11. The silyl enethiolate rearranges upon warming. trap2->rearrange1 rearrange2 12. Monitor reaction by TLC/GC-MS. rearrange1->rearrange2 rearrange3 13. Quench with sat. aq. NH₄Cl. rearrange2->rearrange3

Caption: Workflow for the Thio-Ireland-Claisen Rearrangement.

Detailed Steps:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add freshly distilled diisopropylamine (1.1 eq.) to anhydrous THF in a flame-dried, three-neck flask equipped with a thermometer and a magnetic stirrer.

  • LDA Formation: Cool the solution to -78 °C. Add n-butyllithium (1.05 eq.) dropwise. A cloudy white precipitate of LDA should form. Stir for 30 minutes at -78 °C.

  • Deprotonation: Slowly add a solution of the allyl thioester (1.0 eq.) in anhydrous THF via a syringe pump over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Enethiolate Formation: Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium enethiolate.

  • Trapping: Add neat, distilled chlorotrimethylsilane (TMSCl, 1.2 eq.) dropwise to the solution at -78 °C.

  • Rearrangement & Workup: Allow the reaction to stir at -78 °C for 15 minutes, then remove the cooling bath and allow it to warm to room temperature, at which point the[1][1]-sigmatropic rearrangement occurs. After 2-4 hours (monitor by TLC), quench the reaction by pouring it into a separatory funnel containing saturated aqueous NH₄Cl solution. Proceed with standard extractive workup and purification.

This protocol is adapted from the seminal work on the Ireland-Claisen rearrangement, which establishes the conditions for kinetic enolate formation.[9][16][17]

Verifying the Kinetic Product: Analytical Considerations

Confirming the regiochemistry and stereochemistry of your enethiolate (or its trapped derivative) is essential.

  • NMR Spectroscopy: ¹H NMR is a powerful tool to distinguish between E and Z isomers of the trapped silyl enethiolate. Protons or substituents in a cis relationship across the double bond will experience different shielding/deshielding effects compared to those in a trans relationship, leading to distinct chemical shifts.[18][19] For example, in related systems, protons on a Z-isomer often appear at a different chemical shift than the corresponding protons on the E-isomer, sometimes with observable differences in coupling constants through the pi system.[17][20]

  • Low-Temperature NMR: For highly reactive enethiolates, it is possible to perform in situ NMR analysis at low temperatures to directly observe the species formed before subsequent reactions. This advanced technique can provide direct evidence of the kinetic product's structure.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. [Link]

  • JoVE. (2023). Regioselective Formation of Enolates. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]

  • University of California, Irvine. Regioselectivity in Kinetics Aldols/'Kinetic' Enolate Generation. [Link]

  • Francioso, A., et al. (2020). Isolation, Determination and Analysis of Bioactive Natural Sulfur Compounds. Molecules, 25(1), 193. [Link]

  • Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates. [Link]

  • Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. [Link]

  • Krupp, J., et al. (2019). Biological sulphur-containing compounds - Analytical challenges. Analytica Chimica Acta, 1098, 1-22. [Link]

  • Name-Reaction.com. Ireland-Claisen Rearrangement. [Link]

  • Clayden, J. (2001). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Wikipedia. (2023). Ireland–Claisen rearrangement. [Link]

  • TSI Journals. (2010). Identification of E and Z-isomers of some cephalosporins by NMR. [Link]

  • Chemical Communications. (2016). Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid. [Link]

  • Chemistry LibreTexts. (2014). 19.8: Using LDA to Form an Enolate Ion. [Link]

  • Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]

  • Collum, D. B. (2007). Lithium Diisopropylamide: Solution Kinetics and Implications for Organic Synthesis.
  • Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]

  • ACS Publications. (2020). Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. [Link]

  • Chemistry Stack Exchange. (2014). Which has the higher chemical shift E/Z alkene?[Link]

  • YouTube. (2011). Enolate Anion Formation Using LDA. [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Why do thioureas and squaramides slow down the Ireland–Claisen rearrangement?[Link]

  • ResearchGate. (2016). 1H NMR spectra of the E -isomer (top), Z -isomer (middle) and a mixture of E - and Z -. [Link]

Sources

Reference Data & Comparative Studies

Validation

distinguishing 2-aminoethenethiol from 2-methylthiazoline by NMR

This guide outlines the definitive NMR protocols for distinguishing 2-Methylthiazoline (a stable heterocyclic ring) from 2-Aminoethenethiol (often a misnomer for 2-Aminoethanethiol/Cysteamine or a reference to the transi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive NMR protocols for distinguishing 2-Methylthiazoline (a stable heterocyclic ring) from 2-Aminoethenethiol (often a misnomer for 2-Aminoethanethiol/Cysteamine or a reference to the transient enethiol tautomer of thioacetamide).

The distinction is critical in drug development during the synthesis of thiazoline-based peptidomimetics or when monitoring the stability of sulfur-containing heterocycles.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

In synthetic workflows, "2-Aminoethenethiol" usually appears in one of two contexts:

  • The Literal Context: As the unstable enethiol tautomer of Thioacetamide (

    
    ).
    
  • The Practical Context (Most Likely): As a typo or synonym for 2-Aminoethanethiol (Cysteamine) , the open-chain precursor used to synthesize 2-methylthiazoline.

This guide primarily addresses the Cyclic vs. Open-Chain distinction, as this is the standard checkpoint in thiazoline synthesis.

EntityStructureStateKey NMR Feature
2-Methylthiazoline Cyclic (5-membered ring)Stable LiquidMethyl Singlet/Triplet (~2.2 ppm) + Deshielded Ring Triplets
2-Aminoethanethiol Open Chain (Cysteamine)Solid (Salt) / LiquidHigh-Field Triplets (~2.6–3.0 ppm) + No Methyl Group
2-Aminoethenethiol Open Chain (Enethiol)Transient/UnstableAlkene Protons (5.0–7.0 ppm) + Thiol/Amine Broad Signals

1H NMR Diagnostic Markers (400 MHz, CDCl₃)

The formation of the thiazoline ring creates a rigid electronic environment that significantly deshields the methylene protons compared to the open-chain thiol.

A. 2-Methylthiazoline (The Product)[6]
  • C2-Methyl Group: Appears as a sharp signal around 2.20 ppm . It may appear as a triplet (

    
     Hz) due to long-range coupling with the ring methylene, often unresolved as a broadened singlet.
    
  • Ring Methylenes: The ring structure splits the ethyl backbone into two distinct triplets (or multiplets) with significant chemical shift separation.

    • 
       (C4): 3.80 – 4.10 ppm  (Deshielded by Nitrogen and double bond).
      
    • 
       (C5): 3.10 – 3.30 ppm .
      
B. 2-Aminoethanethiol (The Precursor/Open Chain)
  • Absence of Methyl: If the starting material is free cysteamine, there is no methyl signal in the 2.0 ppm region.

  • Upfield Methylenes: The flexible chain allows averaging, but signals generally appear further upfield.

    • 
      : ~2.80 – 3.00 ppm .[1]
      
    • 
      : ~2.60 ppm .[1]
      
  • Exchangeable Protons: Broad singlets for

    
     and 
    
    
    
    (variable shift, solvent dependent).
C. N-Acetylcysteamine (Hydrolysis Product)

If 2-methylthiazoline hydrolyzes (ring opening), it forms


-(2-mercaptoethyl)acetamide.
  • Amide Methyl: Sharp singlet at ~2.00 ppm (distinct from the thiazoline methyl, usually shifted slightly upfield).

  • Amide NH: Broad signal at ~6.0 – 8.0 ppm (absent in the thiazoline).

Data Summary Table

Proton Environment2-Methylthiazoline (

ppm)
2-Aminoethanethiol (

ppm)
N-Acetylcysteamine (

ppm)

2.20 (d/t,

Hz)
Absent2.00 (s)

3.95 (t,

Hz)
2.90 (t)3.40 (q, if coupled to NH)

3.25 (t,

Hz)
2.65 (t)2.65 (m)
Alkene (

)
AbsentAbsent (Present in ethenethiol ~5-6 ppm)Absent

/

AbsentBroad (1.5 - 3.0)Broad (6.0 - 8.0)

Note: Shifts are referenced to TMS in CDCl₃. Values may shift in DMSO-d₆ or D₂O.

Visualization: Cyclization & NMR Evolution

The following diagram illustrates the structural transformation and the corresponding shift in NMR signals.

ThiazolineNMR Precursor 2-Aminoethanethiol (Cysteamine) Open Chain Intermediate N-Acetylcysteamine (Hydrolysis Product) Precursor->Intermediate + Acetyl Source NMR_Pre NMR Signature: No Methyl Signal High-field CH2 (~2.8 ppm) Precursor->NMR_Pre Product 2-Methylthiazoline (Target Heterocycle) Intermediate->Product Cyclization (- H2O) NMR_Inter NMR Signature: Methyl Singlet (~2.0 ppm) Amide NH (~6.5 ppm) Intermediate->NMR_Inter Product->Intermediate Hydrolysis (Acidic/Aq) NMR_Prod NMR Signature: Methyl Triplet (~2.2 ppm) Deshielded N-CH2 (~4.0 ppm) No NH Signal Product->NMR_Prod

Figure 1: Reaction pathway distinguishing the open-chain precursor, the hydrolysis intermediate, and the cyclic thiazoline product via NMR signatures.

Experimental Protocol: Validation Workflow

To conclusively identify your species, follow this self-validating protocol.

Step 1: Solvent Selection

Dissolve 5-10 mg of the sample in CDCl₃ .

  • Why? CDCl₃ minimizes exchange of labile protons (SH/NH) compared to MeOD or D₂O, allowing observation of amide/amine protons if the ring is open.

Step 2: 1H NMR Acquisition

Acquire a standard proton spectrum (16 scans minimum).

  • Checkpoint: Look for the methyl region (1.8 – 2.5 ppm).

    • Sharp Singlet (2.0 ppm): Suggests N-Acetylcysteamine (Open).

    • Broadened Singlet/Triplet (2.2 ppm): Suggests 2-Methylthiazoline (Ring).

    • No Signal: Suggests free Cysteamine.

Step 3: D₂O Shake (The "Self-Validating" Step)

Add 1-2 drops of D₂O to the NMR tube, shake, and re-acquire.

  • Result A (Ring is Closed): The spectrum remains largely unchanged. 2-Methylthiazoline has no exchangeable protons on the ring system.

  • Result B (Ring is Open): Signals for

    
    , 
    
    
    
    , or
    
    
    will disappear or shift. If you see an Amide NH vanish, you have the open-chain hydrolysis product.
Step 4: 13C NMR Verification (Optional)

If 1H is ambiguous due to overlap:

  • C=N (Thiazoline): Look for a signal at ~165 ppm .

  • C=O (Amide/Open): Look for a signal at ~170 ppm .

  • Alkene (Ethenethiol): Look for signals at 100-140 ppm .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16867, 2-Methyl-2-thiazoline. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5806800, 2-Aminoethenethiol. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[2] Organic Process Research & Development. (Provides solvent impurity baselines for CDCl3).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2] Journal of Organic Chemistry.[2]

Sources

Comparative

Comparative Mass Spectrometry Guide: 2-Aminoethenethiol vs. Stable Analogs

Executive Summary & Core Directive The Challenge: 2-Aminoethenethiol ( , MW 75.13) is a chemically elusive species, primarily existing as a transient enethiol tautomer of the stable thioacetamide . In isolation, it rapid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: 2-Aminoethenethiol (


, MW 75.13) is a chemically elusive species, primarily existing as a transient enethiol tautomer of the stable thioacetamide . In isolation, it rapidly tautomerizes or polymerizes. Therefore, direct mass spectrometric detection requires specific in-situ generation or derivatization techniques.

The Solution: This guide provides a comparative fragmentation analysis of 2-aminoethenethiol against its stable counterparts: Thioacetamide (its keto-thione tautomer) and Cysteamine (its saturated analog). By understanding the distinct fragmentation pathways of these species, researchers can correctly identify the presence of the enethiol motif in complex reaction mixtures or metabolic pathways.

Comparative Fragmentation Analysis

The following table contrasts the theoretical fragmentation of the transient 2-aminoethenethiol with the experimentally verified patterns of its stable analogs.

Table 1: Comparative MS Fragmentation Data
CompoundStructureStateMW (

)
Key Fragment Ions (

)
Primary Fragmentation Mechanism
2-Aminoethenethiol

Transient / Ligand7575 (

), 58 (

), 42 (

)
Vinylic Cleavage : Direct loss of radical substituents (

,

) from the double bond.
Thioacetamide

Stable Tautomer7575 (

), 59 (

), 42 (

)

-Cleavage
: Cleavage adjacent to

bond; loss of

is dominant.
Cysteamine

Saturated Analog7777 (

), 60 (

), 44 (

)
Inductive Cleavage : Loss of small neutrals (

,

) driven by heteroatom stability.
Detailed Mechanistic Insights
A. Thioacetamide (The Stable Reference)

Thioacetamide is the thermodynamic sink of this tautomeric pair. Its mass spectrum is dominated by the stability of the


 bond.
  • 
     59 (
    
    
    
    ):
    Formed via
    
    
    -cleavage, losing the amino group (
    
    
    ). This is the base peak in many EI spectra.
  • 
     42 (
    
    
    
    ):
    Acetonitrile radical cation formed by the elimination of
    
    
    (or
    
    
    +
    
    
    rearrangement).
B. 2-Aminoethenethiol (The Transient Target)

If trapped (e.g., via low-temperature EI or as a metal ligand), the fragmentation shifts due to the presence of the


 double bond.
  • 
     42 (
    
    
    
    ):
    Unlike thioacetamide, this ion arises from the direct loss of the thiol radical (
    
    
    ). While isobaric with acetonitrile, high-resolution MS (HRMS) can distinguish the exact mass defect if resolution > 50,000.
  • 
     58 (
    
    
    
    ):
    Loss of
    
    
    is more favorable in the enamine structure due to the proximity of the vinylic proton, forming a thioketene-like ion.

Visualization of Fragmentation Pathways[1][2][3]

The following diagram illustrates the divergent pathways between the tautomers.

FragmentationPathways Thioacetamide Thioacetamide (Stable) m/z 75 Enethiol 2-Aminoethenethiol (Transient) m/z 75 Thioacetamide->Enethiol Tautomerization (Fast) Frag_59 [CH3-CS]+ m/z 59 Thioacetamide->Frag_59 - NH2 (Alpha Cleavage) Frag_42_ACN [CH3-CN]+. (Acetonitrile) m/z 41/42 Thioacetamide->Frag_42_ACN - H2S (Rearrangement) Frag_58 [C2H2S]+. (Thioketene) m/z 58 Enethiol->Frag_58 - NH3 (Proximal H transfer) Frag_42_Vinyl [H2N-CH=CH]+ (Vinyl Amine) m/z 42 Enethiol->Frag_42_Vinyl - SH (Vinylic Cleavage)

Caption: Divergent fragmentation pathways of the


 isomers. Thioacetamide favors alpha-cleavage (blue), while 2-aminoethenethiol favors vinylic cleavage (red).

Experimental Protocol: In-Situ Detection

To detect the 2-aminoethenethiol motif without interference from thioacetamide, a "Reactive Desorption" workflow is recommended.

Workflow Diagram

ExperimentalWorkflow Step1 Precursor Selection (Thiazoline Derivative) Step2 Flash Pyrolysis / CID (In-Source Fragmentation) Step1->Step2 Energy Input Step3 Transient Generation (2-Aminoethenethiol) Step2->Step3 Retro-Cyclization Step4 Cryogenic Trapping (-196°C Matrix) Step3->Step4 Stabilization Step5 MS Analysis (Soft Ionization / EI) Step4->Step5 Detection

Caption: Workflow for generating and stabilizing transient enethiols for MS analysis.

Step-by-Step Methodology
  • Precursor Selection: Select a thiazoline or thiazolidine derivative. These cyclic compounds often contain the 2-aminoethenethiol skeleton "masked" within the ring.

  • Flash Pyrolysis / In-Source CID:

    • Inject the precursor into the MS source (ESI or APCI).

    • Apply high cone voltage (30–60 V) to induce Retro-Diels-Alder (RDA) or ring-opening fragmentation.

    • Mechanism:[1][2][3] The thiazoline ring opens to generate the transient enethiol ion in the gas phase.

  • Detection Parameters:

    • Ionization: Positive Mode (

      
      ).
      
    • Target Mass: Scan for

      
       76 (
      
      
      
      ).
    • Validation: Perform

      
       on 
      
      
      
      76.
      • Look for

        
         59  (Loss of 
        
        
        
        ) – indicative of the enamine structure (distinct from thioacetamide's loss of
        
        
        ).

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms including alpha-cleavage and vinylic loss).[4]

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.
  • NIST Mass Spectrometry Data Center. Thioacetamide Mass Spectrum. NIST Chemistry WebBook. (Verified spectrum of the stable tautomer).

  • Flammang, R., et al. (2002). "Flash Vacuum Pyrolysis and Mass Spectrometry of Thioamides." Journal of the American Society for Mass Spectrometry. (Methodology for analyzing transient thio-species).

Sources

Validation

comparative stability of 2-aminoethenethiol vs cysteamine

An In-Depth Comparative Guide to the Stability of 2-Aminoethenethiol and Cysteamine for Researchers and Drug Development Professionals In the landscape of drug development and molecular research, aminothiols are a critic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Stability of 2-Aminoethenethiol and Cysteamine for Researchers and Drug Development Professionals

In the landscape of drug development and molecular research, aminothiols are a critical class of compounds, valued for their roles as antioxidants, radioprotectors, and building blocks for more complex molecules. Among these, cysteamine is a well-studied compound with established clinical applications. Its unsaturated analog, 2-aminoethenethiol, presents an intriguing structural variation that suggests potentially different chemical and physical properties. This guide provides a detailed comparative analysis of the stability of these two molecules, offering insights grounded in chemical principles and supported by available experimental data to aid researchers in selecting the appropriate molecule for their specific applications.

Molecular Structure: The Foundation of Stability

At first glance, 2-aminoethenethiol and cysteamine share a common backbone: a two-carbon chain with an amino group at one end and a thiol group at the other. The critical distinction lies in the saturation of the carbon chain. Cysteamine possesses a single bond (ethane), while 2-aminoethenethiol features a double bond (ethene). This seemingly subtle difference has profound implications for the molecules' electronic structure, reactivity, and overall stability.

Cysteamine (2-aminoethanethiol): With its flexible sigma-bonded carbon backbone, cysteamine is a simple, linear aminothiol. Its reactivity is primarily dictated by the lone pairs of electrons on the sulfur and nitrogen atoms, with the thiol group being particularly susceptible to oxidation.

2-Aminoethenethiol: The presence of a pi-bond in 2-aminoethenethiol introduces rigidity to the molecule and, more importantly, the potential for tautomerism. Tautomers are constitutional isomers that readily interconvert, and in the case of 2-aminoethenethiol, an equilibrium exists between the enethiol form and its thioamide tautomer, ethanethioamide.[1][2][3] This equilibrium is a crucial factor in its stability profile.

Caption: Molecular structures of Cysteamine and 2-Aminoethenethiol.

Comparative Stability Analysis

Oxidative Stability: The Achilles' Heel of Thiols

The most significant stability concern for simple thiols is their propensity for oxidation.[4] The sulfhydryl group (-SH) can be readily oxidized to form a disulfide bond (-S-S-), effectively dimerizing the molecule.

Cysteamine: The oxidative instability of cysteamine is extensively documented. In aqueous solutions, particularly in the presence of oxygen and catalytic amounts of metal ions, it rapidly oxidizes to its disulfide form, cystamine.[5][6][7] This degradation is a major challenge in its formulation for therapeutic use, such as in eye drops for cystinosis, where degradation of 20% to 60% can occur within a month.[8][9][10] The rate of this oxidation is pH-dependent, accelerating in alkaline conditions where the more reactive thiolate anion (RS⁻) is more prevalent.[6]

2-Aminoethenethiol: Direct experimental data on the oxidative stability of 2-aminoethenethiol is scarce in the literature. However, we can infer its behavior based on its unique tautomerism.

G cluster_tautomerism 2-Aminoethenethiol Tautomerism Enethiol HS-CH=CH-NH₂ (Enethiol form) Thioamide S=C(H)-CH₂-NH₂ (Thioamide form) Enethiol->Thioamide Equilibrium

Caption: Tautomeric equilibrium of 2-Aminoethenethiol.

The thioamide tautomer lacks a free sulfhydryl group, rendering it inherently more resistant to oxidation into a disulfide. The overall oxidative stability of 2-aminoethenethiol would therefore depend on the position of this equilibrium. If the thioamide form is significantly favored, 2-aminoethenethiol would be expected to be substantially more stable against oxidation than cysteamine. The equilibrium position is likely influenced by factors such as solvent polarity and pH.

Thermal Stability

2-Aminoethenethiol: The presence of the double bond and the potential for tautomerism could influence the thermal stability of 2-aminoethenethiol. The thioamide form, with its resonance stabilization, might possess greater thermal stability compared to the enethiol form. A comprehensive thermal analysis, such as thermogravimetric analysis (TGA), would be required to definitively compare the two compounds.

Chemical Stability and Reactivity

Cysteamine: Besides oxidation, the amino and thiol groups of cysteamine can participate in various other chemical reactions. The amino group can act as a nucleophile, and the thiol can form thioethers. Its stability is also affected by its hygroscopicity, especially in its hydrochloride salt form, which can melt at relative humidity above 35%.[6][12]

2-Aminoethenethiol: The chemical reactivity of 2-aminoethenethiol is more complex. The enethiol form can undergo reactions typical of thiols and amines. The double bond is also a potential site for addition reactions. The thioamide tautomer, on the other hand, will exhibit reactivity characteristic of thioamides, such as hydrolysis or reactions at the sulfur atom. The presence of these two reactive forms in equilibrium means that 2-aminoethenethiol could potentially participate in a wider range of chemical transformations than cysteamine.

Summary of Stability Comparison

FeatureCysteamine2-Aminoethenethiol (Inferred)
Oxidative Stability Low; readily oxidizes to cystamine, especially in aqueous solution.[8][9][10]Potentially high; the thioamide tautomer lacks a free -SH group, which would confer resistance to disulfide formation.
Thermal Stability Assumed to be moderately stable, likely decomposing at high temperatures similar to other amino acids.[11]May have higher thermal stability if the resonance-stabilized thioamide tautomer is the dominant form.
Chemical Stability Susceptible to reactions at both amino and thiol groups. Hygroscopic as a hydrochloride salt.[6][12]Complex reactivity due to the presence of two tautomers. The double bond in the enethiol form is an additional site for reactions.
Key Structural Feature Saturated ethyl backbone.Unsaturated ethenyl backbone leading to enethiol-thioamide tautomerism.[1][2][3]

Experimental Protocol: Assessing Thiol Stability via Ellman's Assay

To empirically determine and compare the oxidative stability of these two compounds, a well-established method is the use of Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB). This assay provides a quantitative measure of free sulfhydryl groups in a sample.

Principle:

DTNB reacts with a free thiol group to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), which has a distinct yellow color with a maximum absorbance at 412 nm. By monitoring the decrease in absorbance at 412 nm over time, one can quantify the loss of free thiols due to oxidation.

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution of 100 mM sodium phosphate buffer. Adjust the pH to 7.4. Prepare another buffer at a more alkaline pH (e.g., 8.5) to assess pH effects on stability.

    • DTNB Stock Solution (4 mg/mL): Dissolve 4 mg of DTNB in 1 mL of the phosphate buffer.

    • Aminothiol Stock Solutions (10 mM): Prepare 10 mM stock solutions of both cysteamine and 2-aminoethenethiol in deoxygenated water. It is crucial to use freshly prepared solutions for each experiment.

  • Stability Assay Procedure:

    • Set up a series of microcentrifuge tubes or a 96-well plate for each compound to be tested.

    • To each tube/well, add the aminothiol stock solution to the reaction buffer (e.g., phosphate buffer pH 7.4) to a final concentration of 1 mM. Prepare samples in triplicate.

    • Incubate the samples under desired conditions (e.g., room temperature, 37°C, exposed to air).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the sample.

  • Quantification of Free Thiols:

    • In a separate 96-well plate, add 10 µL of the sample aliquot from the stability assay.

    • Add 190 µL of the DTNB working solution (dilute the stock solution in the reaction buffer).

    • Incubate for 15 minutes at room temperature, protected from light.

    • Measure the absorbance at 412 nm using a microplate reader.

    • A standard curve using a known thiol, such as L-cysteine, should be prepared to correlate absorbance with the concentration of free thiols.

  • Data Analysis:

    • Calculate the concentration of free thiols at each time point using the standard curve.

    • Plot the percentage of remaining free thiols against time for both cysteamine and 2-aminoethenethiol.

    • Compare the degradation rates to determine the relative oxidative stability.

cluster_prep Preparation cluster_assay Stability Assay cluster_quant Quantification cluster_analysis Data Analysis prep_reagents Prepare Buffers, DTNB, and Aminothiol Stock Solutions setup Set up reaction tubes/plate prep_reagents->setup add_aminothiol Add aminothiol to buffer (Final conc. ~1 mM) setup->add_aminothiol incubate Incubate under test conditions (e.g., 37°C, air) add_aminothiol->incubate aliquot Take aliquots at various time points (t=0, 1, 2... hrs) incubate->aliquot add_dtnb Add sample aliquot to DTNB solution aliquot->add_dtnb incubate_dtnb Incubate 15 min at RT add_dtnb->incubate_dtnb read_abs Measure Absorbance at 412 nm incubate_dtnb->read_abs calc_conc Calculate free thiol concentration read_abs->calc_conc std_curve Generate Standard Curve (e.g., with L-cysteine) std_curve->calc_conc plot_data Plot % remaining thiol vs. time calc_conc->plot_data compare Compare degradation rates plot_data->compare

Caption: Experimental workflow for the DTNB-based thiol stability assay.

Conclusion and Future Directions

The comparative stability of cysteamine and 2-aminoethenethiol is a tale of two structures. Cysteamine, with its simple saturated backbone, is a well-characterized aminothiol whose utility is often hampered by its poor oxidative stability. In contrast, 2-aminoethenethiol, through its enethiol-thioamide tautomerism, presents a fascinating chemical landscape that strongly suggests a higher intrinsic stability against oxidation.

For researchers and drug development professionals, the choice between these two molecules should be guided by the specific requirements of the application. If a readily available source of free sulfhydryl groups is needed and the formulation can be optimized to mitigate oxidation (e.g., through deoxygenation or the use of antioxidants), cysteamine is a viable option.[8][9] However, for applications requiring greater inherent stability, particularly in oxidizing environments, 2-aminoethenethiol is a promising but under-investigated alternative.

Further experimental validation is critically needed to quantify the stability of 2-aminoethenethiol under various conditions and to elucidate the factors governing its tautomeric equilibrium. Such studies will be invaluable in unlocking the full potential of this intriguing molecule in medicinal chemistry and materials science.

References

  • Beriain, A., G. Gómara, and M. G. Gasset. (2021). Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations. Docta Complutense. Available at: [Link]

  • Farra, R., et al. (2017). Effect of pH and penetration enhancers on cysteamine stability and trans-corneal transport. International Journal of Pharmaceutics, 529(1-2), 101-109. Available at: [Link]

  • Fernández-Ferreiro, A., et al. (2021). Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations. Pharmaceuticals, 15(1), 2. Available at: [Link]

  • Gautier, R., et al. (2013). Exploring the Stability and Disorder in the Polymorphs of L-Cysteine through Density Functional Theory and Vibrational Spectroscopy. Crystal Growth & Design, 13(4), 1599-1609. Available at: [Link]

  • Gómara, G., et al. (2022). Cysteamine Eye Drops in Hyaluronic Acid Packaged in Innovative Single-Dose Systems: Stability and Ocular Biopermanence. Pharmaceutics, 14(11), 2419. Available at: [Link]

  • Gómara, G., et al. (2022). Cysteamine Eye Drops in Hyaluronic Acid Packaged in Innovative Single-Dose Systems, Part II: Long-Term Stability and Clinical Ocular Biopermanence. Pharmaceutics, 14(12), 2736. Available at: [Link]

  • Levtchenko, E., et al. (2013). Cysteamine: an old drug with new potential. Drug Discovery Today, 18(23-24), 1219-1225. Available at: [Link]

  • LibreTexts. (2021). 10.1: Keto-Enol Tautomerism. Chemistry LibreTexts. Available at: [Link]

  • LibreTexts. (2020). 18.6: Keto-Enol Tautomerism. Chemistry LibreTexts. Available at: [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Available at: [Link]

  • Pal, S., et al. (2020). Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection. mSphere, 5(4), e00551-20. Available at: [Link]

  • Shakaroun, R., et al. (2021). Challenges for cysteamine stabilization, quantification, and biological effects improvement. Drug Delivery, 28(1), 186-198. Available at: [Link]

  • Tsilou, E. T., et al. (2003). A multicentre randomised double masked clinical trial of a new formulation of topical cysteamine for the treatment of corneal cystine crystals in cystinosis. British Journal of Ophthalmology, 87(1), 28-31. Available at: [Link]

  • Weckbecker, G. (2012). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Thermochimica Acta, 547, 1-8. Available at: [Link]

  • Chem Help ASAP. (2020). keto-enol & other tautomer pairs. YouTube. Available at: [Link]

  • Chad's Prep. (2018). 9.8c Keto Enol Tautomerization. YouTube. Available at: [Link]

  • Wikipedia. (2024). Click chemistry. Available at: [Link]

  • Maximoff, S., et al. (2017). Computational study of relative thermodynamic stability of mutant base pairs between keto, enol and deprotonated forms of guanine and thymine at DNA polymerase lambda active site. 253rd National Meeting of the American-Chemical-Society (ACS) on Advanced Materials, Technologies, Systems, and Processes. Available at: [Link]

  • Perrone, F. M., et al. (2023). Analysis of ageing-dependent thiol oxidation reveals early oxidation of proteins involved in core proteostasis functions. bioRxiv. Available at: [Link]

  • Cakatay, U., & Kayali, R. (2006). The Role of Aminothiols as Biomarkers of Oxidative Stress and Clinical Outcomes in Coronary Artery Bypass Grafting (CABG): A Narrative Review. Antioxidants, 5(2), 14. Available at: [Link]

  • Gjinollari, A., et al. (2024). Comparative Analysis of Cystamine and Cysteamine as Radioprotectors and Antioxidants: Insights from Monte Carlo Chemical Modeling under High Linear Energy Transfer Radiation and High Dose Rates. International Journal of Molecular Sciences, 25(19), 11494. Available at: [Link]

  • Singh, G., et al. (2024). Comparison of the Effectiveness and Safety of 5% Cysteamine and 2% Kojic Acid Creams in the Treatment of Melasma in Indian Adult Females. Cureus, 16(3), e57193. Available at: [Link]

  • Zhang, Y., & Cremer, P. S. (1994). Increased thermal stability of proteins in the presence of amino acids. Biochemistry, 33(39), 11843-11849. Available at: [Link]

  • Casoni, F., et al. (2011). Aminothiol redox alterations in patients with chronic heart failure of ischaemic or non-ischaemic origin. Clinical Science, 121(11), 495-502. Available at: [Link]

Sources

Comparative

A Researcher's Guide to Raman Spectroscopy Signatures of Thioenol Functional Groups

For researchers and professionals in drug development and material science, the precise characterization of functional groups is paramount. The thioenol functional group (C=C-SH), a sulfur analog of the more common enol,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and material science, the precise characterization of functional groups is paramount. The thioenol functional group (C=C-SH), a sulfur analog of the more common enol, presents a unique analytical challenge due to its tautomeric relationship with the thioketone form. Raman spectroscopy, with its sensitivity to molecular vibrations and non-destructive nature, emerges as a powerful tool for identifying and differentiating these structures.[1] This guide provides an in-depth comparison of the Raman signatures of thioenols against related functional groups, supported by experimental considerations and data interpretation frameworks.

The Thioenol-Thioketone Tautomerism: A Vibrational Perspective

Thioenols exist in a dynamic equilibrium with their thioketone tautomers (Scheme 1). The position of this equilibrium is influenced by factors such as solvent polarity and molecular structure.[2] Unlike their keto-enol counterparts where the keto form is often overwhelmingly favored, the thione-thioenol equilibrium can be more balanced, making vibrational spectroscopy essential for distinguishing between the two.[2] Raman spectroscopy is particularly adept at this task because the key functional groups—C=C, S-H, C-S in the thioenol and C=S in the thioketone—all possess distinct, Raman-active vibrational modes.

workflow cluster_prep 1. Sample Preparation cluster_instrument 2. Instrument Setup cluster_acq 3. Data Acquisition cluster_proc 4. Data Processing & Analysis prep_solid Solid: Place small amount on slide or in capillary tube. prep_liquid Liquid/Solution: Use quartz cuvette or NMR tube. laser Select Laser Wavelength (e.g., 785 nm to minimize fluorescence) prep_liquid->laser power Set Laser Power (Start low, e.g., <10 mW, to avoid sample damage) laser->power objective Choose Microscope Objective (e.g., 50x for high spatial resolution) power->objective calibrate Wavenumber Calibration (Use standard like silicon at 520.7 cm⁻¹) objective->calibrate focus Focus on Sample calibrate->focus acquire Acquire Spectrum (Set integration time and accumulations) focus->acquire cosmic Cosmic Ray Removal acquire->cosmic baseline Baseline Correction (Remove fluorescence background) cosmic->baseline normalize Normalization (Optional, for quantitative comparison) baseline->normalize assign Peak Assignment & Interpretation normalize->assign

Caption: Standard workflow for Raman spectral acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Proper preparation ensures a strong, representative signal.

    • Protocol: For solid samples, a small amount can be placed on a calcium fluoride or quartz slide. For liquids or solutions, use a quartz cuvette or a glass NMR tube. [3]Ensure the sample is at the focal point of the laser.

  • Instrument Calibration:

    • Rationale: To ensure the accuracy of the measured Raman shifts, the spectrometer's wavenumber axis must be calibrated.

    • Protocol: Before running the sample, acquire a spectrum from a known standard, such as a silicon wafer, and verify that the primary peak is at 520.7 cm⁻¹. Adjust if necessary.

  • Parameter Optimization:

    • Rationale: The choice of laser and acquisition parameters is critical to maximizing signal-to-noise while preventing sample degradation.

    • Protocol:

      • Laser Wavelength: For many organic compounds, a near-infrared laser (e.g., 785 nm) is preferable to visible lasers (e.g., 532 nm) as it minimizes the risk of sample fluorescence, which can obscure the weaker Raman signal. [4] * Laser Power: Begin with low power (<10% of maximum) and gradually increase only if the signal is too weak. High laser power can burn or photochemically alter the sample.

      • Integration Time & Accumulations: An initial setting of 10 seconds integration and 3-5 accumulations is a good starting point. Increase these values to improve the signal-to-noise ratio for weak scatterers.

  • Spectral Processing:

    • Rationale: Raw spectra contain artifacts that must be removed for accurate analysis.

    • Protocol:

      • Cosmic Ray Removal: Use a software filter to eliminate sharp, narrow spikes that are not Raman peaks.

      • Baseline Correction: Apply a polynomial fitting algorithm to subtract the broad, underlying fluorescence background, resulting in a flat baseline.

      • Peak Analysis: Use the processed spectrum to identify peak positions (wavenumber), intensities, and widths (FWHM) for assignment according to the principles outlined above.

By following this comprehensive guide, researchers can confidently employ Raman spectroscopy to identify the unambiguous signatures of thioenol functional groups, differentiate them from tautomeric and analogous structures, and ensure the scientific rigor of their findings.

References

  • Ellwood, J. A. (n.d.). RAMAN BAND INTENSITIES OF THIOETHERS AND THIOLS. ProQuest.
  • Ellwood, J. A. (2017, January 31). Raman band intensities of thioethers and thiols. openEQUELLA.
  • PhysicsOpenLab. (2022, January 11). Raman Spectroscopy of Organic and Inorganic Molecules.
  • Brouillette, D. (2021, November 1).
  • Bruker. (n.d.). Guide to Raman Spectroscopy.
  • Chemistry LibreTexts. (2025, January 5). 4.3: Raman Spectroscopy.
  • Bazylewski, P., Divigalpitiya, R., & Fanchini, G. (2017). In situ Raman spectroscopy distinguishes between reversible and irreversible thiol modifications in l-cysteine. RSC Advances, 7(10), 5632-5640. DOI:10.1039/C6RA25879D.
  • Schmidt, C. (n.d.). Raman spectroscopic experiments on sulfur in hydrothermal fluids. My Goldschmidt.
  • Deckert-Gaudig, T., et al. (2018). Surface-Enhanced Hyper Raman Spectra of Aromatic Thiols on Gold and Silver Nanoparticles. The Journal of Physical Chemistry C, 122(37), 21495-21505.
  • Edwards, H. G. M. (2004). Spectra–Structure Correlations in Raman Spectroscopy. Encyclopedia of Analytical Chemistry.
  • Ferreira, M. M. C., et al. (2004). Enol and Enethiol Occurrence for Some Ketones and Thioketones. Mass Spectrometry and Theoretical Calculations. International Journal of Molecular Sciences, 5, 294-306.
  • Ghosh, H. N. (n.d.). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy.
  • Goryunov, D. A., et al. (2020). Hydrogen Bonds: Raman Spectroscopic Study. Molecules, 25(24), 5849.
  • Preefer, M. B., et al. (2020). π-Delocalization and the Vibrational Spectroscopy of Conjugated Materials: Computational Insights on Raman Frequency Dispersion in Thiophene, Furan, and Pyrrole Oligomers. The Journal of Physical Chemistry B, 124(34), 7498-7509.
  • Reusch, W. (n.d.). Infrared Spectrometry. MSU Chemistry.
  • JoVE. (2024, December 5).
  • Chemistry Stack Exchange. (2016, October 26). IR spectra and hydrogen bonds.
  • Wikipedia. (2023, August 14). Thioenol.
  • Chemistry LibreTexts. (2020, June 29). Infrared Spectroscopy.
  • ResearchGate. (2025, August 6). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones.

Sources

Validation

Bridging the Gap: A Senior Scientist's Guide to Comparing Experimental and Computational Spectra

For researchers, scientists, and professionals in drug development, the synergy between experimental spectroscopy and computational chemistry, particularly Density Functional Theory (DFT), offers a powerful paradigm for...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synergy between experimental spectroscopy and computational chemistry, particularly Density Functional Theory (DFT), offers a powerful paradigm for molecular characterization. This guide provides an in-depth, experience-driven comparison of experimental spectra with DFT-calculated values, moving beyond a simple procedural outline to explain the causality behind the choices that ensure a meaningful and robust correlation.

The Underlying Principle: Why Compare Experiment and Theory?

The core value of this comparison lies in its predictive and interpretive power. While experimental spectra provide a real-world fingerprint of a molecule, they can be complex, with overlapping peaks and ambiguous assignments. DFT calculations, on the other hand, provide a pristine, theoretical spectrum of a single molecule in a defined state.[1][2] By correlating the two, we can:

  • Validate Molecular Structures: Confirm that a synthesized molecule corresponds to the desired structure by matching its experimental spectrum to the one calculated for the proposed geometry.

  • Assign Spectral Features: Confidently assign complex experimental peaks to specific molecular vibrations, electronic transitions, or nuclear magnetic resonances.[3][4]

  • Probe Molecular Properties: Understand how changes in electronic structure, conformation, or environment affect the spectral output.

  • Predict Spectra: Computationally screen potential drug candidates or new materials by predicting their spectral properties before undertaking costly and time-consuming synthesis.[2]

However, this process is not a simple one-to-one mapping. Both experimental and computational results have inherent artifacts and assumptions.[1][5][6] The art and science of this field lie in understanding and correcting for these discrepancies to achieve a meaningful comparison.

The Dual Workflow: From Lab Bench to Supercomputer

Achieving a reliable comparison requires a meticulously planned workflow that treats both the experimental and computational arms with equal rigor. The process is iterative and interconnected, where choices made in one domain directly impact the validity of the other.

G cluster_exp Experimental Workflow cluster_dft Computational (DFT) Workflow exp_prep Sample Preparation (Purity, Solvent, Concentration) exp_acq Spectra Acquisition (IR, Raman, UV-Vis, NMR) exp_prep->exp_acq exp_proc Experimental Data Processing (Baseline Correction, Normalization) exp_acq->exp_proc final_comp Head-to-Head Comparison & Interpretation exp_proc->final_comp Experimental Spectrum dft_geom Geometry Optimization (Functional, Basis Set) dft_freq Property Calculation (Frequencies, Excitations, Shieldings) dft_geom->dft_freq dft_proc Computational Data Processing (Scaling, Broadening) dft_freq->dft_proc dft_proc->final_comp Calculated Spectrum

Caption: The interconnected workflow for comparing experimental and DFT spectra.

The Computational Protocol: A Self-Validating System

The reliability of a DFT-calculated spectrum is not accidental; it is the result of deliberate, informed choices. Here, we detail the steps and, more importantly, the reasoning behind them.

Step 1: Ground State Geometry Optimization

This is the most critical step. The calculated spectral properties are exquisitely sensitive to the input molecular geometry. An incorrect geometry will invariably lead to a poor match with the experimental spectrum.[7]

Methodology:

  • Build the Initial Structure: Construct an approximate 3D model of the molecule using chemical intuition or software like Avogadro or GaussView.

  • Select a Functional and Basis Set: This choice is a trade-off between accuracy and computational cost.

    • Functionals: For general-purpose geometry optimization and vibrational frequencies of organic molecules, hybrid functionals like B3LYP are a robust starting point and remain immensely popular.[8] For systems where dispersion forces are critical (e.g., stacked aromatic rings), dispersion-corrected functionals like wB97XD or M06-2X are superior.[8] Double-hybrid functionals like B2PLYP or DSD-PBEP86 offer even higher accuracy at a greater computational cost.[9][10]

    • Basis Sets: Pople-style basis sets like 6-31G(d) are often sufficient for initial optimizations. For higher accuracy, particularly for vibrational frequencies, a triple-zeta basis set with polarization and diffuse functions, such as 6-311++G(d,p) , is recommended.[11] For even greater accuracy, Dunning's correlation-consistent basis sets like aug-cc-pVTZ can be used.[9]

  • Define the Environment:

    • Gas Phase: The default calculation is for an isolated molecule in a vacuum. This is appropriate for direct comparison with gas-phase experimental data.

    • Implicit Solvent Models: For experiments conducted in solution, environmental effects must be included. The Polarizable Continuum Model (PCM) is a widely used and efficient method that models the solvent as a continuous dielectric medium.[12][13] This is crucial for capturing solvent-induced shifts in UV-Vis and NMR spectra.[14][15]

  • Run the Optimization: Perform the geometry optimization calculation.

  • Verify the Minimum: After optimization, a frequency calculation must be run on the optimized structure. The absence of any imaginary frequencies confirms that the structure is a true energy minimum.

Step 2: Calculation of Spectral Properties

Once a validated minimum-energy geometry is obtained, the specific spectral properties can be calculated.

  • For IR and Raman Spectra: A frequency calculation is performed. This computes the harmonic vibrational frequencies and their corresponding intensities (IR) or activities (Raman).

  • For UV-Vis Absorption Spectra: A Time-Dependent DFT (TD-DFT) calculation is required.[7] This computes the vertical excitation energies (which correspond to absorption maxima) and oscillator strengths (which relate to peak intensities).[16]

  • For NMR Spectra: A NMR calculation using methods like the Gauge-Independent Atomic Orbital (GIAO) approach is performed.[11] This calculates the absolute isotropic shielding constants for each nucleus.

Table 1: DFT Calculation Types for Different Spectroscopies
Experimental TechniqueDFT Calculation TypeKey Output ParametersCommon Functionals
Infrared (IR) FrequencyHarmonic Frequencies, IR IntensitiesB3LYP, PBE0, M06-2X
Raman FrequencyHarmonic Frequencies, Raman ActivitiesB3LYP, PBE0, M06-2X
UV-Visible (UV-Vis) TD-DFTExcitation Energies (λmax), Oscillator StrengthsCAM-B3LYP, PBE0, B3LYP
NMR GIAO-NMRIsotropic Shielding Constants (σ)B3LYP, PBE0, mPW1PW91

The Crucial Bridge: Processing and Scaling

Raw DFT output does not look like an experimental spectrum. Calculated vibrational frequencies are discrete "stick" spectra, and they are systematically overestimated.[5] Processing is required to bridge this gap.

Vibrational Frequency Scaling: The "Why" and "How"

Causality: DFT frequency calculations are typically performed under the harmonic approximation, which models molecular bonds as perfect springs. Real molecular vibrations are anharmonic.[7][17] This approximation, combined with inherent inaccuracies in the DFT functional and basis set, leads to a systematic overestimation of vibrational frequencies.[17]

To correct for this, we apply an empirical scaling factor. This factor is specific to the functional and basis set used and is derived from comparing calculated harmonic frequencies to a large set of experimental fundamental frequencies.[18][19]

Methodology:

  • Obtain the raw harmonic frequencies from the DFT output file.

  • Select the appropriate scaling factor for the level of theory used. The Computational Chemistry Comparison and Benchmark Database (CCCBDB) is an authoritative source for these factors.[17]

  • Multiply each calculated harmonic frequency by the scaling factor.

Scaled Frequency = Calculated Harmonic Frequency × Scaling Factor

Table 2: Representative Vibrational Frequency Scaling Factors
FunctionalBasis SetScaling Factor (for Fundamentals)
B3LYP6-311+G(d,p)0.967
B3LYP6-31G(d)0.961
M06-2X6-311+G(d,p)0.946
PBE06-311+G(d,p)0.960
Note: These are representative values. Always consult the latest literature or databases like the NIST CCCBDB for the most appropriate and up-to-date scaling factors.[17]
Spectral Broadening: From Sticks to Curves

Experimental spectra exhibit broad peaks due to factors like instrument resolution, lifetime broadening, and rotational-vibrational coupling. Calculated "stick" spectra must be convoluted with a line-shape function (typically Gaussian or Lorentzian) to produce a continuous curve that can be visually compared to the experimental data.[5][20][21] A half-width at half-maximum (HWHM) of 5-15 cm⁻¹ is common for vibrational spectra.[20][22]

G cluster_logic Key Theoretical Choices Functional Functional (e.g., B3LYP, M06) Accuracy Accuracy of Calculated Spectrum Functional->Accuracy BasisSet Basis Set (e.g., 6-311++G(d,p)) BasisSet->Accuracy Solvent Environment (Gas Phase vs. PCM) Solvent->Accuracy

Caption: The accuracy of the final spectrum depends on key theoretical choices.

Head-to-Head: The Final Comparison

After processing, the experimental and calculated spectra can be overlaid for direct comparison.

  • For Vibrational Spectra (IR/Raman): Compare the positions, relative intensities, and patterns of the peaks. A good match will show a strong correlation in the positions of major peaks after scaling and similar patterns of relative intensities.[23][24]

  • For UV-Vis Spectra: Compare the λmax values. TD-DFT calculations can sometimes be off by tens of nanometers, but the relative ordering of transitions and the overall shape of the spectrum should be consistent.[12][25] Benchmarking against known compounds or using higher-level methods may be necessary for high accuracy.[12][21]

  • For NMR Spectra: The calculated absolute shieldings (σ) must be converted to chemical shifts (δ). This is done by subtracting the calculated shielding of the nucleus of interest from the calculated shielding of a reference compound (e.g., Tetramethylsilane, TMS), computed at the same level of theory.[11] δ_calc = σ_TMS - σ_nucleus The correlation between calculated and experimental chemical shifts is often evaluated by plotting them against each other and calculating the R² value and mean absolute error.[26][27]

Common Challenges and Authoritative Insights

Discrepancies between calculation and experiment are common and often instructive.

  • The Conformation Problem: For flexible molecules, the experimental spectrum is often a population-weighted average of multiple conformers. A DFT calculation on a single, lowest-energy conformer may not be sufficient. A full conformational analysis and Boltzmann averaging of the spectra are required for an accurate comparison.

  • Intermolecular Interactions: Experimental spectra, especially in the solid state or concentrated solutions, are influenced by intermolecular forces (e.g., hydrogen bonding) that are absent in a single-molecule DFT calculation. This can lead to significant peak shifts and broadening. Using an explicit solvent model or calculating spectra for dimers/clusters can help account for these effects.[13]

  • The Functional/Basis Set Dilemma: No single functional is perfect for all applications.[28] A functional that gives excellent vibrational frequencies might perform poorly for electronic excitations. It is a best practice to benchmark your chosen level of theory against a known, related molecule before tackling an unknown system.[12][21]

  • Experimental Artifacts: Impurities, solvent peaks, and baseline distortions can complicate the experimental spectrum. Always start with the highest quality experimental data possible.[1]

Conclusion

The comparison of experimental and DFT-calculated spectra is a cornerstone of modern chemical research. It is a process that demands careful attention to detail in both the laboratory and the computational setup. By understanding the underlying theoretical approximations, applying appropriate corrections like frequency scaling, and critically evaluating the sources of potential error, researchers can transform this comparison from a simple qualitative match into a powerful quantitative tool for structural elucidation and molecular discovery.

References

  • Title: Comparison of DFT calculated and measured IR absorption spectra Source: SPIE Digital Library URL: [Link]

  • Title: On Scalability of DFT-Calculated IR Spectra for Spectrum-Feature Extraction and Estimation of Dielectric Response Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: Comparison of Raman spectra obtained experimentally and via DFT... Source: ResearchGate URL: [Link]

  • Title: Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT Source: arXiv URL: [Link]

  • Title: Comparison between the experimental (powder) and DFT-calculated... Source: ResearchGate URL: [Link]

  • Title: Comparison of DFT Calculated and Measured IR Absorption Spectra Source: SPIE Digital Library URL: [Link]

  • Title: UV Absorption Spectra of TAMRA and TAMRA Labeled Peptides: A Combined Density Functional Theory and Classical Molecular Dynamics Study Source: PubMed Central URL: [Link]

  • Title: Comparison of the experimental and DFT-calculated IR spectra for MOF-808-P Source: ResearchGate URL: [Link]

  • Title: Comparison of DFT simulated and experimental raman spectra with... Source: ResearchGate URL: [Link]

  • Title: Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines Source: ACS Omega URL: [Link]

  • Title: Comparison of theoretical and experimental ( 1 H NMR, 13 C ) chemical... Source: ResearchGate URL: [Link]

  • Title: A Practice-Oriented Benchmark Strategy to Predict the UV-Vis Spectra of Organic Photocatalysts Source: ChemRxiv URL: [Link]

  • Title: Calculation of IR Spectra Using Density Functional Theory for Nerve-Agent- Sorbent Binding Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: 2023 VWSCC: Session 06 — Molecular Properties and Spectra Using DFT and TDDFT Source: YouTube URL: [Link]

  • Title: Aspects of comparing DFT calculated and measured IR absorption spectra Source: SPIE Digital Library URL: [Link]

  • Title: Modeling Solvent Effects in Quantum Chemical Calculation of Relative Energies and NMR Chemical Shifts for Azithromycin Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Challenges for Density Functional Theory Source: Chemical Reviews URL: [Link]

  • Title: Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF-PCM solvation model Source: Magnetic Resonance in Chemistry URL: [Link]

  • Title: DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Extensive TDDFT Benchmark Study of the Resonance Raman Spectra of Lumiflavin Source: PubMed Central URL: [Link]

  • Title: CCCBDB Vibrational frequency scaling factors Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Frequency and Zero-Point Vibrational Energy Scale Factors for Double-Hybrid Density Functionals (and Other Selected Methods): Can Anharmonic Force Fields Be Avoided? Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Spectroscopic and DFT study of solvent effects on the electronic absorption spectra of sulfamethoxazole in neat and binary solvent mixtures Source: ResearchGate URL: [Link]

  • Title: Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures Source: MDPI URL: [Link]

  • Title: Functionals and Basis Set in computational chemistry Source: Reddit URL: [Link]

  • Title: Benchmarking density-functional theory calculations of NMR shielding constants and spin–rotation constants using accurate coupled-cluster calculations Source: The Journal of Chemical Physics URL: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Safely Handling 2-Aminoethanethiol

As researchers and drug development professionals, our work with reactive and biologically active molecules demands the highest standards of safety. 2-Aminoethanethiol (also known as cysteamine or 2-mercaptoethylamine) i...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with reactive and biologically active molecules demands the highest standards of safety. 2-Aminoethanethiol (also known as cysteamine or 2-mercaptoethylamine) is a potent compound whose utility is matched by its significant hazard profile. This guide moves beyond mere compliance, offering a framework for understanding the risks and implementing field-proven protocols to ensure your safety and the integrity of your work.

Foundational Hazard Analysis: Understanding the "Why"

Effective safety protocols are built on a deep understanding of the specific risks a chemical poses. 2-Aminoethanethiol is not merely a benign reagent; its thiol and amine functionalities dictate its hazards. The primary risks are not just chemical but also physiological, demanding a multi-faceted approach to protection.

The thiol (-SH) group is responsible for its notoriously foul odor, detectable at extremely low concentrations.[1] While the odor itself is a nuisance, it serves as a critical warning sign of exposure. The primary, documented hazards, however, are of greater concern to the scientist at the bench.

Hazard ClassificationDescription of RiskCausality (Why this happens)
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[2][3][4]The compound can be readily absorbed through the gastrointestinal tract, leading to systemic toxicity.
Skin Irritation (Category 2) Causes skin irritation and may cause allergic skin reaction (sensitization).[2][3][4]The molecule can react with proteins and lipids in the skin, disrupting the skin barrier and triggering an inflammatory or allergic immune response.
Serious Eye Damage (Category 2A) Causes serious eye irritation.[2][3][4]Direct contact with the sensitive tissues of the eye can lead to significant inflammation, pain, and potential damage to the cornea.
Respiratory Irritation (Category 3) May cause respiratory irritation, particularly when handled as a powder.[3][4]Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing and breathing difficulty.[5]
Reproductive Toxicity (Suspected) Suspected of damaging fertility or the unborn child.[3][6]This is a significant long-term risk. The compound may interfere with reproductive processes or fetal development.
The Core Protocol: Multi-Layered Personal Protective Equipment (PPE)

Given the identified hazards, a comprehensive PPE strategy is non-negotiable. Engineering controls, primarily the use of a certified chemical fume hood, are the first and most critical line of defense.[1] All handling of 2-Aminoethanethiol, especially the solid form, must occur within a fume hood to minimize inhalation exposure.

The following diagram outlines the logic for selecting appropriate PPE for any task involving this compound.

PPE_Workflow PPE Selection Workflow for 2-Aminoethanethiol start Start: Task Assessment fume_hood Is the task performed in a fume hood? start->fume_hood solid_or_liquid Handling solid powder or liquid/solution? fume_hood->solid_or_liquid Yes stop_work STOP WORK Consult EHS. Task is not safe without primary engineering controls. fume_hood->stop_work No large_quantity Handling large volume (>1L) or risk of splash? solid_or_liquid->large_quantity Liquid/Solution ppe_respirator Add Respirator: - OV/P100 Cartridge - Full Facepiece Recommended solid_or_liquid->ppe_respirator Solid Powder ppe_base Minimum PPE: - Chemical Splash Goggles - Nitrile or Neoprene Gloves - Lab Coat large_quantity->ppe_base No ppe_face_shield Add Face Shield to Minimum PPE large_quantity->ppe_face_shield Yes ppe_respirator->large_quantity

Caption: PPE selection decision tree for 2-Aminoethanethiol.

A. Eye and Face Protection: Due to its classification as a serious eye irritant, chemical splash goggles are mandatory at all times.[2][3] Standard safety glasses do not provide adequate protection from splashes. When handling larger volumes or during procedures with a high risk of splashing (e.g., transfers), a full-face shield must be worn in addition to splash goggles.[7]

B. Skin Protection:

  • Gloves: Prolonged or repeated skin contact must be avoided.[8] While standard nitrile gloves offer a baseline of protection for incidental contact, they can degrade. For extended handling, double-gloving or using thicker, chemically resistant gloves is a proven best practice.

    • Recommended: Neoprene or Butyl rubber gloves offer superior protection against a broad range of chemicals, including bases and alcohols.[2]

    • Acceptable for short-term use: Nitrile gloves. Always inspect gloves for pinholes or tears before use and remove them promptly and properly after handling, washing hands thoroughly.

  • Lab Coat: A standard lab coat is required to protect clothing and skin.[9] For tasks with a higher splash potential, a chemically resistant apron should be worn over the lab coat. Contaminated clothing must be removed immediately and decontaminated before reuse.[2][3]

C. Respiratory Protection: The primary method of respiratory protection is to always handle 2-Aminoethanethiol inside a certified chemical fume hood . If a situation arises where a fume hood is not available (e.g., a large spill), or when weighing the fine powder which can become airborne, a respirator is required.

  • For Solids/Dusts: A respirator equipped with a combination Organic Vapor (OV) and P100 (particulate) cartridge is necessary. The P100 filter will capture fine dust particles, while the OV cartridge will adsorb the noxious vapors.[10][11]

  • For Liquids/Vapors: An Organic Vapor (OV) cartridge is sufficient.[5]

  • Fit Testing: All personnel required to wear a respirator must be properly fit-tested and trained in its use, maintenance, and limitations.

Operational Plan: Step-by-Step Handling Procedures

A. Weighing Solid 2-Aminoethanethiol Hydrochloride:

  • Preparation (Inside Fume Hood): Don all required PPE (goggles, lab coat, nitrile/neoprene gloves). Place a weigh boat on an analytical balance inside the fume hood. Ensure the fume hood sash is as low as possible while allowing comfortable operation.

  • Aliquotting: Using a dedicated spatula, carefully transfer the solid from the reagent bottle to the weigh boat. Avoid creating dust by moving slowly and deliberately. Never pour the solid directly from the bottle.

  • Closure: Immediately and tightly cap the main reagent bottle. Sealing the cap with Teflon tape can further help contain the odor during storage.[9]

  • Cleanup: After weighing, decontaminate the spatula and any affected surfaces inside the hood with a 70% ethanol solution followed by a thorough wipe-down. Dispose of contaminated wipes in a sealed bag for hazardous waste.

B. Preparing a Stock Solution:

  • Preparation (Inside Fume Hood): Place a beaker or flask containing a stir bar on a stir plate inside the fume hood. Add the desired volume of solvent.

  • Dissolution: Carefully add the pre-weighed solid to the solvent.[12]

  • Mixing: Cover the vessel (e.g., with a watch glass or septum) and begin stirring to dissolve the compound.

  • Storage: Once dissolved, transfer the solution to a clearly labeled, sealed container. For aqueous solutions, it is recommended not to store them for more than one day.[12]

Emergency and Disposal Plan

A clear plan for managing spills and waste is crucial for minimizing risk and environmental impact.

A. Spill Response:

The immediate response to a spill depends on its scale and location. The following flowchart provides a self-validating system for emergency response.

Spill_Response Emergency Spill Response for 2-Aminoethanethiol spill Spill Occurs size Is the spill large or outside a fume hood? spill->size evacuate Alert others. Evacuate the area. Call Emergency Personnel / EHS. size->evacuate Yes small_spill Small Spill (Inside Hood) size->small_spill No absorb Cover with absorbent material (e.g., chemical spill pads or sand). Do NOT use combustible materials. small_spill->absorb collect Collect absorbed material with non-sparking tools into a sealed, labeled hazardous waste container. absorb->collect decontaminate Decontaminate the area with a bleach solution, followed by soap and water. collect->decontaminate

Caption: Emergency spill response workflow.

Crucial Spill Cleanup Note: Never use dry, powdered hypochlorite or other strong oxidizers for cleaning up thiol spills, as this can lead to autoignition.[13] Liquid bleach solutions are appropriate for final surface decontamination but not for absorbing the bulk material.

B. First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[2][3][4] Seek medical attention if irritation or a rash develops.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[3][4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]

C. Waste Disposal Protocol: All materials contaminated with 2-Aminoethanethiol are considered hazardous waste and must be disposed of accordingly.

  • Segregation: Collect all contaminated solids (gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste bag or container.[9]

  • Liquid Waste: Collect all liquid waste containing 2-Aminoethanethiol in a compatible, sealed, and labeled hazardous waste container. Do not pour down the drain.[5][10]

  • Glassware Decontamination: All contaminated glassware should be submerged in a dilute bleach solution inside a fume hood for at least 24 hours to oxidize and neutralize the malodorous thiol.[14] After this decontamination step, the glassware can be washed normally. The bleach solution itself should then be disposed of as hazardous waste.

By integrating this expert-driven safety framework into your daily laboratory operations, you can effectively manage the risks associated with 2-Aminoethanethiol, ensuring a safe environment for discovery and innovation.

References

  • Cysteamine, Hydrochloride Safety Data Sheet . Szabo-Scandic. [Link]

  • Cysteamine hydrochloride Safety Data Sheet . Carl ROTH. [Link]

  • Respirator Cartridge Selection Guide . Northwestern University. [Link]

  • NIOSH Pocket Guide to Chemical Hazards: Benzenethiol . Centers for Disease Control and Prevention. [Link]

  • Standard Operating Procedures for Using Stench Chemicals . UCLA Chemistry and Biochemistry. [Link]

  • FACT SHEET - Stench Chemicals . University of Wisconsin-Madison. [Link]

  • How to Work with Thiols . University of Rochester Department of Chemistry. [Link]

  • Personal Protective Equipment (PPE) with Solvents . MicroCare. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory . YouTube. [Link]

Sources

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